Product packaging for gamma-Linolenoyl Ethanolamide(Cat. No.:)

gamma-Linolenoyl Ethanolamide

Cat. No.: B10766512
M. Wt: 321.5 g/mol
InChI Key: KRDUNUMTOBLEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

gamma-Linolenoyl Ethanolamide (GLEA) is a bioactive fatty acid ethanolamide of significant interest in pharmacological and biochemical research. It is structurally classified as an N-acylethanolamine (NAE) and is an endogenous analogue of the endocannabinoid anandamide, formed through the conjugation of gamma-linolenic acid (GLA) with ethanolamine. Its primary research value lies in its potential interaction with the endocannabinoid system, where it is investigated for its affinity and functional activity at cannabinoid receptors CB1 and CB2, as well as other non-canonical targets like TRPV channels and PPARs. Current research applications focus on elucidating GLEA's role in modulating inflammatory pathways, with studies suggesting it may exert anti-inflammatory and immunomodulatory effects. Furthermore, its neuroprotective properties and potential influence on lipid metabolism and energy homeostasis are active areas of scientific inquiry. This compound serves as a critical tool for researchers dissecting the complex signaling networks of lipid mediators, expanding our understanding of the endocannabinoidome beyond classical pathways. Our product is supplied as a high-purity compound to ensure reliable and reproducible results in mass spectrometry, receptor binding assays, cell-based studies, and in vivo models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO2 B10766512 gamma-Linolenoyl Ethanolamide

Properties

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)octadeca-6,9,12-trienamide

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)

InChI Key

KRDUNUMTOBLEPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)NCCO

Origin of Product

United States

Biosynthesis and Enzymatic Generation Pathways of Gamma Linolenoyl Ethanolamide

Identification of Precursors and Substrates for GLEA Synthesis

The journey to GLEA formation begins with the availability of its fundamental building blocks. These precursors are derived from dietary fats and incorporated into cellular membranes, setting the stage for enzymatic conversion.

Role of Gamma-Linolenic Acid (GLA) in GLEA Formation

Gamma-Linolenic Acid (GLA), an omega-6 fatty acid, is the direct fatty acid precursor to GLEA. In humans and many other eukaryotes, GLA is synthesized from linoleic acid (LA), an essential fatty acid obtained from the diet. wikipedia.org The conversion of LA to GLA is catalyzed by the enzyme Δ6-desaturase, which introduces a double bond into the linoleic acid molecule. wikipedia.org

While GLA's role as the acyl component of GLEA is established, the direct enzymatic attachment of a free fatty acid like GLA to ethanolamine (B43304) is not the primary known biological route for NAE synthesis. Instead, the synthesis of NAEs, including GLEA, predominantly involves the modification of pre-existing phospholipids (B1166683) within the cell membrane. wikipedia.org

N-Acylphosphatidylethanolamines (NAPEs) as Proximal Precursors

The more direct precursors to N-acylethanolamines like GLEA are N-acylphosphatidylethanolamines (NAPEs). wikipedia.orgnih.gov These are phospholipids where a third fatty acid is attached to the nitrogen atom of the ethanolamine head group of a phosphatidylethanolamine (B1630911) (PE) molecule. aocs.org

For GLEA to be produced, a NAPE containing a gamma-linolenoyl acyl chain must first be synthesized. This process involves the transfer of a GLA molecule to the head group of a phosphatidylethanolamine (PE) molecule. The acyl group donor for this reaction is typically another phospholipid, such as phosphatidylcholine (PC), from which the GLA is cleaved and transferred. aocs.org The resulting molecule is a NAPE with a gamma-linolenoyl group attached, ready for the final step of GLEA production.

The formation of NAPEs is a critical step and is catalyzed by N-acyltransferases (NATs). researchgate.net In mammalian cells, several enzymatic pathways for NAPE synthesis have been described:

Ca2+-dependent N-acyltransferase (Ca-NAT): This membrane-bound enzyme utilizes a calcium-dependent mechanism to transfer an acyl group from the sn-1 position of a donor phospholipid to the amino group of PE. nih.gov

Ca2+-independent N-acyltransferase: As the name suggests, this pathway does not rely on calcium for its activity. aocs.org

Phospholipase A/Acyltransferase (PLA/AT) family: More recently, members of the HRAS-like suppressor tumor family have been identified as phospholipid-metabolizing enzymes with N-acyltransferase activity. These have been renamed PLA/AT-1–5 and have been shown to be involved in the formation of NAPEs in living cells. nih.gov

These enzymatic processes result in the formation of a pool of diverse NAPE molecules, including those containing the gamma-linolenoyl acyl chain necessary for GLEA synthesis.

Primary Enzymatic Pathways for GLEA Production

The final step in the biosynthesis of GLEA involves the cleavage of the GLA-containing NAPE to release the free N-acylethanolamine.

N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD)

The primary enzyme responsible for the generation of many NAEs, including presumably GLEA, is N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD). nih.govuniprot.org This enzyme belongs to the metallo-β-lactamase family and is distinct from other phospholipase D enzymes in both its structure and substrate specificity. nih.gov

NAPE-PLD catalyzes the hydrolysis of the terminal phosphodiester bond in NAPE, releasing the N-acylethanolamine (in this case, GLEA) and phosphatidic acid (PA). uniprot.orguniprot.org The reaction can be summarized as follows:

GLA-NAPE + H₂O → Gamma-Linolenoyl Ethanolamide (GLEA) + Phosphatidic Acid

The activity of NAPE-PLD is regulated by various factors, including bile acids, which can bind to the enzyme and enhance its catalytic efficiency. nih.gov While NAPE-PLD is a major pathway, other NAPE-PLD-independent pathways for the formation of NAEs have also been proposed, involving enzymes like α,β-hydrolase (ABHD4), glycerophosphodiesterase-1 (GDE1), and phospholipase C (PLC). wikipedia.org However, the specific involvement of these alternative pathways in GLEA production is less characterized.

Kinetic Parameters and Substrate Specificity for GLA-NAPE

NAPE-PLD exhibits broad substrate specificity, cleaving various NAPE species with similar efficiency. ijsr.net While specific kinetic data for GLA-NAPE is not extensively documented, studies on analogous N-acyl-phosphatidylethanolamines provide insight. For instance, lipid mass spectrometry has shown that NAPE-PLD has a Km value of approximately 9 μM for both N-arachidonoyl-PE and N-palmitoyl-PE, indicating a similar affinity for these substrates. nih.gov It is plausible that the enzyme displays comparable kinetics for GLA-NAPE. The enzymatic activity of NAPE-PLD is dependent on zinc and is specific for NAPE, showing minimal to no activity with common glycerophospholipids like phosphatidylcholine and phosphatidylethanolamine. ijsr.net

Below is a table summarizing the kinetic parameters of NAPE-PLD with different NAPE substrates, which helps to infer its potential interaction with GLA-NAPE.

SubstrateKm (μM)Enzyme SourceAnalytical Method
N-arachidonoyl-PE~9RecombinantLipid Mass Spectrometry
N-palmitoyl-PE~9RecombinantLipid Mass Spectrometry

This table is populated with data for related substrates to provide a comparative context for the likely kinetic parameters of GLA-NAPE.

Cellular Localization and Tissue Distribution of NAPE-PLD

NAPE-PLD is broadly expressed across various mammalian tissues, with the highest concentrations typically found in the brain, kidney, and testis. ijsr.net Within the brain, NAPE-PLD mRNA and protein are detected in several regions, including the hippocampus, olfactory bulb, cortex, thalamus, and hypothalamus. ijsr.netnih.gov Immunocytochemical analyses have revealed high levels of NAPE-PLD in the axons of granule cells and in the vomeronasal nerve axons projecting to the accessory olfactory bulb. ijsr.net At the subcellular level, immunogold staining has localized NAPE-PLD to dendrites and some axon terminals. nih.gov The enzyme is also present in glial cells, including microglia and astrocytes. nih.gov This widespread distribution suggests that GLEA biosynthesis via NAPE-PLD can occur in a diverse range of cell types and tissues, pointing to its potential involvement in numerous physiological processes.

Alternative and Non-Canonical Biosynthetic Routes

Evidence from NAPE-PLD knockout mice, which still exhibit detectable levels of NAEs, strongly indicates the existence of alternative biosynthetic pathways. mdpi.comresearchgate.net These non-canonical routes provide redundancy and potentially tissue-specific mechanisms for GLEA production. Several alternative pathways have been proposed, involving a series of different enzymes. wikipedia.orgaocs.org

Proposed Role of Glycerol-3-Phosphate Acyltransferase/Lysophospholipase D Pathway

Another proposed alternative pathway for NAE biosynthesis involves a multi-step process that begins with the hydrolysis of NAPE to N-acyl-lysophosphatidylethanolamine (lyso-NAPE). mdpi.com This lyso-NAPE can then be acted upon by a lysophospholipase D-type enzyme to generate the NAE. researchgate.net Glycerophosphodiesterases (GDEs), such as GDE1, GDE4, and GDE7, have been shown to possess this lysophospholipase D activity. nih.govmdpi.com Interestingly, these GDEs exhibit different cation requirements, with GDE1 and GDE4 being Mg2+-dependent and GDE7 being Ca2+-dependent. nih.gov This pathway is considered particularly important for the synthesis of NAEs from plasmalogen-type NAPEs. researchgate.net

Contribution of Alpha/Beta-Hydrolase Domain Containing Enzymes (e.g., ABHD4)

The alpha/beta-hydrolase domain containing 4 (ABHD4) enzyme presents another significant alternative route for NAE synthesis. mdpi.comwikipedia.org ABHD4 is a lysophospholipase that acts on NAPE, hydrolyzing the sn-1 and sn-2 acyl chains to produce glycerophospho-N-acylethanolamine (GP-NAE). uniprot.orggenecards.org This intermediate is then converted to the final NAE product by the action of a glycerophosphodiesterase, such as GDE1. aocs.orgresearchgate.net ABHD4 can hydrolyze NAPEs with saturated, monounsaturated, and polyunsaturated N-acyl chains, suggesting it is capable of participating in the biosynthesis of GLEA. uniprot.orggenecards.org The expression of ABHD4 is highest in the central nervous system and testis. mdpi.com

Regulatory Mechanisms Governing GLEA Biosynthesis

The biosynthesis of GLEA is a tightly regulated process, influenced by substrate availability and the activity of the biosynthetic enzymes. The initial step of NAPE formation is catalyzed by N-acyltransferases, which are themselves subject to regulation. nih.gov For instance, Ca2+-dependent N-acyltransferases are stimulated by calcium ions. nih.gov

Furthermore, the expression and activity of NAPE-PLD can be modulated by various factors. For example, bile acids have been shown to regulate NAPE-PLD activity. nih.gov Additionally, signaling pathways such as the cAMP/PKA and ERK1/2 pathways can downregulate NAPE-PLD expression. ijsr.net The availability of the precursor, gamma-linolenic acid, which is derived from linoleic acid through the action of delta-6-desaturase, is also a critical regulatory point. wikipedia.org Dietary intake of fatty acids can influence the plasma levels of NAEs, indicating that substrate availability is a key determinant of the types and quantities of NAEs produced. wikipedia.org

The interplay between the canonical and alternative pathways also represents a form of regulation. In tissues or conditions where NAPE-PLD activity is low, the alternative pathways can compensate to ensure a continued supply of NAEs. This complex network of synthetic routes and regulatory mechanisms allows for precise control over the levels of GLEA and other NAEs, enabling them to function as important signaling molecules in a wide array of physiological processes.

Transcriptional and Post-Translational Regulation of Synthetic Enzymes

The enzymes responsible for GLEA synthesis are tightly regulated at both the transcriptional and post-translational levels to ensure precise control over GLEA production.

N-Acyltransferase (NAT) Regulation: The primary N-acyltransferase identified is the epsilon isoform of cytosolic phospholipase A2 (cPLA2ε), which functions as a Ca²⁺-dependent N-acyltransferase (Ca-NAT). mdpi.comresearchgate.net Its activity is critically dependent on intracellular calcium concentrations. researchgate.net Cellular stimulation that leads to a rise in cytosolic Ca²⁺, such as through ionophore treatment or H1 receptor activation, triggers cPLA2ε activation and subsequent NAPE production. mdpi.comresearchgate.net In addition to the calcium-dependent form, a family of Ca²⁺-independent N-acyltransferases, known as the phospholipase A and acyltransferase (PLAAT) family, can also generate NAPE. mdpi.comresearchgate.net

NAPE-PLD Regulation:

Transcriptional Regulation: The basal expression of the NAPEPLD gene is controlled by the transcription factor Sp1. researchgate.net Its expression can be suppressed by inflammatory stimuli like lipopolysaccharide (LPS), a process involving histone deacetylation, suggesting a mechanism for down-regulating NAE synthesis during certain inflammatory conditions. researchgate.net Furthermore, NAPEPLD gene expression has been observed to change under different physiological states, such as being down-regulated in the secretory phase of the menstrual cycle. nih.gov

Post-Translational Regulation: The enzymatic activity of NAPE-PLD is allosterically modulated. It is activated by divalent cations and various bile acids. uniprot.org Conversely, it can be inhibited by compounds like the β-lactamase substrate, nitrocefin. nih.gov Post-translational modifications such as ubiquitination have also been identified, indicating another layer of regulatory control. genecards.org

Factors Influencing Substrate Availability and Turnover

The net cellular level of GLEA is a balance between its synthesis and degradation, which depends on the availability of its precursors and the activity of catabolic enzymes.

Substrate Availability: The synthesis of GLEA requires two key substrates: gamma-linolenic acid (GLA) and phosphatidylethanolamine (PE). While PE is a common membrane phospholipid, the availability of GLA is a significant rate-limiting factor.

Gamma-Linolenic Acid (GLA) Synthesis: GLA is produced in the body from the essential omega-6 fatty acid, linoleic acid. This conversion is catalyzed by the enzyme delta-6-desaturase (D6D). moolecscience.comchiro.org The activity of D6D is known to be slow and is further inhibited by a variety of factors, including:

Nutritional deficiencies (e.g., zinc, magnesium, vitamin B6). mikronaehrstoffcoach.com

Lifestyle factors such as aging, stress, alcohol consumption, and diets high in trans-fatty acids. moolecscience.comchiro.org

Certain disease states, including diabetes and hypertension. mikronaehrstoffcoach.com Once formed, GLA is rapidly elongated to dihomo-gamma-linolenic acid (DGLA) or incorporated into membrane phospholipids by acyl transferases, making it available for GLEA synthesis. moolecscience.comnih.gov

Turnover and Degradation of GLEA: The signaling actions of GLEA are terminated through enzymatic degradation via two main routes: hydrolysis and oxidation. wikipedia.orgaocs.org

Hydrolysis: This is the primary catabolic pathway, cleaving GLEA into gamma-linolenic acid and ethanolamine. Two key enzymes are responsible:

Fatty Acid Amide Hydrolase (FAAH): An integral membrane protein located in the endoplasmic reticulum, FAAH is a serine hydrolase that degrades a broad range of NAEs. wikipedia.orgnih.gov Its inhibition leads to elevated levels of endogenous NAEs. nih.gov

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This is a cysteine hydrolase found in lysosomes that operates optimally at an acidic pH. researchgate.netuniprot.org NAAA shows a preference for saturated and monounsaturated NAEs but can also hydrolyze polyunsaturated ones like GLEA. uniprot.org

Oxidation: As a polyunsaturated NAE, GLEA can be metabolized by oxidative enzymes, creating a class of molecules known as ethanolamide oxylipins. wikipedia.orgaocs.org This represents an alternative metabolic fate that produces new signaling molecules. The primary enzymes in this pathway are:

Cyclooxygenase-2 (COX-2): This enzyme can oxygenate NAEs to produce prostaglandin (B15479496) ethanolamides, also known as prostamides. wikipedia.orgnih.gov

Lipoxygenases (LOX): Various LOX isoforms can oxidize polyunsaturated NAEs to form NAE-hydroperoxides and corresponding hydroxides. aocs.orgnih.govnih.gov

Table 2: Key Enzymes in this compound Degradation (Turnover)

EnzymeAbbreviationFunction in GLEA TurnoverPathway
Fatty Acid Amide HydrolaseFAAHHydrolyzes GLEA to gamma-linolenic acid and ethanolamine in the endoplasmic reticulum. nih.govmdpi.comHydrolysis
N-Acylethanolamine-hydrolyzing Acid AmidaseNAAAHydrolyzes GLEA in lysosomes, with optimal activity at acidic pH. researchgate.netacs.orgHydrolysis
Cyclooxygenase-2COX-2Oxidizes GLEA to form prostaglandin ethanolamides (prostamides). wikipedia.orgnih.govOxidation
LipoxygenaseLOXOxidizes GLEA to form various NAE-oxylipins. aocs.orgnih.govOxidation

Cellular Signaling Pathways Modulating GLEA Production

The production of GLEA is not constitutive but is instead dynamically regulated by upstream cellular signaling pathways, often initiated by extracellular stimuli. These pathways converge on the key synthetic and degradative enzymes to modulate GLEA levels.

A primary trigger for the synthesis of many NAEs is an increase in the concentration of intracellular calcium ([Ca²⁺]). researchgate.net This Ca²⁺ signal directly activates Ca²⁺-dependent N-acyltransferase (cPLA2ε), the enzyme that catalyzes the first committed step in GLEA biosynthesis—the formation of its NAPE precursor. mdpi.comresearchgate.netresearchgate.net This links GLEA production directly to a wide range of physiological processes that utilize calcium as a second messenger, including neurotransmission and inflammatory responses.

Signaling pathways can also exert control at the transcriptional level. For instance, the inflammatory mediator lipopolysaccharide (LPS) can activate pathways that lead to the transcriptional suppression of NAPEPLD, thereby reducing the conversion of NAPE to GLEA. researchgate.net This suggests a mechanism for feedback regulation during inflammation.

Furthermore, hormonal signaling can impact GLEA turnover. The hormone leptin, a key regulator of energy balance, has been shown to increase the expression and activity of the primary degradative enzyme, FAAH. pnas.org This action reduces the levels of NAEs, linking the metabolic state of the organism to the regulation of this class of signaling lipids. pnas.org The activation of signaling cascades involving mitogen-activated protein kinases (MAPK) and transcription factors like NF-κB by external stimuli can also influence the expression of the enzymes involved in GLEA metabolism, creating a complex regulatory network that fine-tunes GLEA levels in response to cellular needs. mdpi.commdpi.com

Metabolism and Enzymatic Degradation of Gamma Linolenoyl Ethanolamide

Key Enzymes Involved in GLEA Catabolism

The breakdown of gamma-Linolenoyl Ethanolamide is principally carried out by two major enzymes belonging to the hydrolase family: Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, N-Acylethanolamine Acid Amidase (NAAA). wikipedia.orgaocs.org These enzymes hydrolyze the amide bond of N-acylethanolamines (NAEs) to produce the corresponding free fatty acid and ethanolamine (B43304), thereby terminating their biological activity. wikipedia.orgnih.gov

Fatty Acid Amide Hydrolase (FAAH)

FAAH is recognized as the primary enzyme responsible for the degradation of several bioactive fatty acid amides, including the endocannabinoid anandamide (B1667382) and other N-acylethanolamines. researchgate.netcambridge.orgnih.gov It is an integral membrane protein that belongs to the amidase signature family of serine hydrolases. cambridge.orgresearchgate.net

FAAH exhibits broad substrate specificity but shows a clear preference for polyunsaturated N-acylethanolamines over saturated or monounsaturated ones. genecards.orguniprot.org Its catalytic efficiency is highest for anandamide (N-arachidonoylethanolamine, AEA). plos.org

Research on rat brain microsomes has shown that while FAAH does hydrolyze N-γ-linolenoylethanolamine, the rate is markedly slower than that for anandamide. researchgate.net In competitive inhibition studies, GLEA was found to be a competitive inhibitor of anandamide hydrolysis, with a potency comparable to that of N-linoleoyl ethanolamide and N-cis-linolenoyl ethanolamide. researchgate.net This indicates that GLEA is effectively recognized and bound by the enzyme's active site.

Quantitative comparisons have further elucidated FAAH's substrate preference. The rate of hydrolysis for various NAEs is influenced by the degree of unsaturation in the fatty acyl chain. plos.org For instance, the hydrolysis rate for a linolenoyl-based substrate (containing three double bonds, similar to GLEA) was found to be significantly slower than for anandamide (four double bonds). plos.org

Relative Hydrolysis Rates and Inhibitory Potency of Various N-Acylethanolamines by FAAH
Substrate/InhibitorNumber of Double BondsRelative Hydrolysis Rate (Anandamide = 100)Rank Order of Inhibitory Potency against Anandamide Hydrolysis
Anandamide (AEA)41001
N-γ-Linolenoyl Ethanolamide (GLEA)3Slower than Anandamide2 (tie)
N-Linoleoyl Ethanolamide2Slower than Anandamide2 (tie)
N-cis-Linolenoyl Ethanolamide3~452 (tie)
N-Oleoyl Ethanolamide (OEA)1~23
N-Palmitoyl Ethanolamide (PEA)0~14

Inhibition of FAAH is a well-established strategy for increasing the endogenous levels of its substrates. mdpi.com Pharmacological or genetic inactivation of FAAH leads to significant elevations of NAEs in various tissues. nih.gov Given that GLEA is a substrate for FAAH, inhibiting this enzyme is expected to increase the endogenous concentrations of GLEA. researchgate.net FAAH-deficient mice, for example, exhibit elevated levels of anandamide and reduced allergic skin responses. wikipedia.org By blocking the primary catabolic pathway for GLEA, FAAH inhibitors effectively enhance and prolong its signaling actions. This mechanism is considered a promising therapeutic approach for conditions where elevated NAE levels may be beneficial. researchgate.net

FAAH is an integral membrane enzyme localized to the endoplasmic reticulum and the outer mitochondrial membrane. researchgate.netnih.gov It is widely distributed throughout the body, with particularly high expression levels observed in the brain and liver. nih.govresearchgate.net Significant FAAH expression and activity are also found in numerous other tissues, as detailed in the table below. This broad distribution underscores its critical role in regulating systemic NAE signaling.

Tissue Distribution of Fatty Acid Amide Hydrolase (FAAH)
TissueRelative Expression Level
BrainHigh
LiverHigh
KidneyModerate
TestisModerate
PancreasModerate
Small IntestineModerate
SpleenPresent
LungPresent
ProstatePresent
Skeletal MusclePresent

N-Acylethanolamine Acid Amidase (NAAA)

NAAA is a cysteine amidase that also hydrolyzes NAEs, but it exhibits distinct properties and substrate preferences compared to FAAH. nih.gov It is a lysosomal enzyme with an optimal pH in the acidic range (4.5-5.0), which contrasts with the neutral to alkaline pH optimum of FAAH. nih.govgenecards.org

The contribution of NAAA to the degradation of GLEA appears to be minimal. Extensive research has demonstrated that NAAA has a strong substrate preference for saturated and monounsaturated NAEs, such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA), respectively. guidetopharmacology.orgmdpi.comresearchgate.net In contrast, FAAH shows a moderate preference for polyunsaturated long-chain fatty acid amides like anandamide. acs.orgunipr.it

Influence of pH on NAAA Activity Towards GLEA

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme characterized by its optimal activity in an acidic environment. nih.govnih.gov Research indicates that NAAA exhibits its highest catalytic activity at a pH of approximately 4.5 to 5.0. nih.govresearchgate.net This pH-dependent activity is a key feature that distinguishes NAAA from fatty acid amide hydrolase (FAAH), which functions optimally at a neutral or alkaline pH. researchgate.net The acidic pH optimum of NAAA is consistent with its localization within lysosomes, where it is thought to play a significant role in the degradation of NAEs. nih.govguidetopharmacology.org While direct studies on the specific influence of pH on NAAA activity towards GLEA are not extensively detailed in the available literature, the general mechanism of NAAA suggests that the hydrolysis of GLEA would be most efficient under acidic conditions. The acidic environment of lysosomes facilitates the protonation of key amino acid residues in the active site of NAAA, which is crucial for its catalytic function. acs.org

Other Potential Hydrolytic Enzymes (e.g., ABHD6, ABHD12, Lysophospholipase D)

While FAAH and NAAA are the primary enzymes responsible for NAE degradation, other enzymes may also contribute to the hydrolysis of these lipids, including GLEA.

α/β-Hydrolase Domain-Containing 6 (ABHD6): ABHD6 is a serine hydrolase that has been identified as a monoacylglycerol (MAG) lipase, playing a role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com Although its primary substrates are MAGs, some research suggests a broader role for ABHD6 in lipid metabolism. nih.govnih.gov Its involvement in the direct hydrolysis of GLEA is not yet firmly established.

α/β-Hydrolase Domain-Containing 12 (ABHD12): ABHD12 is another serine hydrolase that contributes to the degradation of 2-AG, accounting for a minor percentage of its hydrolysis in the brain. d-nb.infobiorxiv.org Mutations in the ABHD12 gene have been linked to the neurodegenerative disorder PHARC, highlighting its importance in lipid metabolism. harvard.edu While its primary role appears to be in 2-AG metabolism, the possibility of it hydrolyzing other lipid amides like GLEA cannot be entirely ruled out, though direct evidence is lacking. plos.org

Lysophospholipase D (LysoPLD): NAEs can also be generated through a two-step pathway involving the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) to N-acyl-lysophosphatidylethanolamine (N-acyl-lysoPE), which is then converted to NAEs by a lysophospholipase D (lysoPLD). nih.govportlandpress.com Enzymes with lysoPLD activity, such as glycerophosphodiesterase GDE1 and GDE4, have been shown to generate various NAEs. uniprot.orgresearchgate.net This pathway represents an alternative route for NAE metabolism, and it is plausible that it could also be involved in the breakdown of GLEA precursors. uniprot.org

Downstream Metabolites and Their Subsequent Fates

The enzymatic hydrolysis of GLEA yields two primary metabolites: gamma-linolenic acid (GLA) and ethanolamine. wikipedia.orgresearchgate.net

Release and Utilization of Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid (GLA) is an omega-6 polyunsaturated fatty acid. Once released from GLEA, GLA can be incorporated into various cellular pathways.

Generation of Ethanolamine

Ethanolamine, the other product of GLEA hydrolysis, is a fundamental building block for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. biorxiv.orgbiorxiv.org The degradation of NAEs can serve as a source of ethanolamine for PE synthesis through the Kennedy pathway. biorxiv.orgbiorxiv.org

Regulation of GLEA Catabolism

The breakdown of GLEA is regulated by factors that influence the activity of its degrading enzymes.

Modulators and Inhibitors of Degrading Enzymes (e.g., FAAH inhibitors)

The catabolism of NAEs, including GLEA, can be modulated by various inhibitors that target the primary hydrolyzing enzymes.

FAAH Inhibitors: A significant amount of research has focused on the development of inhibitors for fatty acid amide hydrolase (FAAH) as a therapeutic strategy to enhance the levels of endocannabinoids and other NAEs. nih.gov By blocking FAAH, these inhibitors prevent the degradation of its substrates, leading to their accumulation and prolonged signaling. frontiersin.orgcij.gob.mx Compounds like URB597 are selective FAAH inhibitors that have been shown to increase the levels of various NAEs in vivo. frontiersin.orgmdpi.com While these inhibitors are not specific to GLEA, their action on FAAH would likely lead to reduced GLEA catabolism and consequently, elevated levels of this compound. mdpi.com

Cellular and Environmental Factors Affecting Catabolic Enzyme Activity

The breakdown of this compound is a tightly regulated process influenced by a variety of cellular and environmental factors. This regulation primarily occurs at the level of the two principal catabolic enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). The activity of these enzymes can be modulated by substrate availability, their expression levels in different cells and tissues, and the surrounding biochemical environment.

Cellular Factors

A key cellular factor influencing the degradation rate of this compound is the concept of the "entourage effect". This phenomenon arises from the competition between various N-acylethanolamines (NAEs) for the active sites of degrading enzymes. nih.gov Since FAAH metabolizes several NAEs, the presence of other related lipids, such as anandamide, palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), can competitively inhibit the hydrolysis of this compound, thereby prolonging its biological actions. nih.gov

The expression of FAAH and NAAA is tissue- and cell-specific, leading to differential rates of this compound degradation throughout the body. FAAH is abundantly expressed in the brain and liver, while NAAA is predominantly found in immune cells like macrophages and is also prevalent in the intestine. unipr.itsemanticscholar.org This differential distribution suggests that the primary site of this compound breakdown may depend on its location. For instance, in the central nervous system, FAAH is likely the main enzyme responsible for its inactivation.

Hormonal fluctuations can also impact the metabolism of this compound. For example, studies have observed changes in the levels of the closely related dihomo-γ-linolenoyl ethanolamide during the estrous cycle, suggesting that hormonal signals can regulate the synthesis or degradation of this class of NAEs. frontiersin.org

Pathophysiological states, particularly those involving inflammation, can significantly alter the metabolism of NAEs. In mononuclear cells of patients with psoriasis, an inflammatory skin condition, levels of dihomo-γ-linolenoylethanolamine were found to be elevated, paradoxically alongside increased FAAH activity. semanticscholar.org This suggests a complex dysregulation of the endocannabinoid system in chronic inflammatory conditions. Similarly, elevated plasma levels of dihomo-gamma-linolenoyl ethanolamide have been noted in individuals with a history of alcohol binge drinking, correlating with an upregulation of inflammatory markers. hmdb.ca

Environmental Factors

The biochemical environment plays a crucial role in the catalytic efficiency of FAAH and NAAA. One of the most significant environmental factors is pH. NAAA is localized within lysosomes, a cellular organelle with an acidic interior. unipr.itguidetopharmacology.org Correspondingly, NAAA exhibits optimal enzymatic activity at an acidic pH of 4.5 to 5.0. researchgate.net In contrast, FAAH, a membrane-bound serine hydrolase, functions optimally at an alkaline pH of approximately 9.0. ucl.ac.be This stark difference in pH optima indicates that the subcellular location of this compound will largely determine which enzyme is primarily responsible for its degradation.

Dietary factors, particularly the intake of fats, can also modulate the endocannabinoid system and, by extension, the metabolism of this compound. High-fat diets have been shown to influence the levels of various endocannabinoids, in part by altering the expression and activity of FAAH. nih.gov Furthermore, physical activity has been identified as a modulator of NAE levels. Moderate-intensity exercise has been observed to lead to a decrease in the plasma concentrations of several NAEs, including dihomo-γ-linolenoyl ethanolamide. universiteitleiden.nl

The following tables summarize some of the key research findings on the factors affecting the enzymatic degradation of NAEs, which are relevant to understanding the metabolism of this compound.

Table 1: Influence of pH on NAE-Hydrolyzing Enzyme Activity

EnzymeOptimal pHCellular LocationPrimary Substrate PreferenceReference
FAAH ~9.0Intracellular membranes (e.g., endoplasmic reticulum)Polyunsaturated NAEs (e.g., anandamide) ucl.ac.be
NAAA 4.5 - 5.0LysosomesSaturated/monounsaturated NAEs (e.g., PEA) guidetopharmacology.orgresearchgate.net

Table 2: Relative Hydrolysis Rates of Various N-Acylethanolamines in Macrophage Homogenates

Substrate (at 100 µM)Relative Activity at pH 5.0 (NAAA-like)Relative Activity at pH 9.0 (FAAH-like)Reference
Anandamide100%100% ucl.ac.be
N-palmitoylethanolamine107%117% ucl.ac.be
N-oleoylethanolamine88%54% ucl.ac.be
N-stearoylethanolamine21%7% ucl.ac.be

Table 3: Summary of Cellular and Environmental Modulators of NAE Degradation

FactorEffectAffected Enzyme(s)Observed NAE ChangeReference
Substrate Competition Competitive inhibition of hydrolysisFAAHIncreased half-life of less preferred substrates nih.gov
Inflammation (Psoriasis) Increased enzyme activityFAAHElevated dihomo-γ-linolenoylethanolamine semanticscholar.org
High-Fat Diet Altered expression and activityFAAHModulation of endocannabinoid levels nih.gov
Moderate Exercise Decreased plasma levelsNot specifiedDecreased dihomo-γ-linolenoyl ethanolamide universiteitleiden.nl

Molecular Mechanisms of Action of Gamma Linolenoyl Ethanolamide

Receptor-Mediated Interactions and Signaling Pathways

The physiological effects of Gamma-Linolenoyl Ethanolamide are initiated by its binding to and activation of specific cell surface receptors, which in turn triggers intracellular signaling cascades.

This compound is recognized as an endocannabinoid due to its structural similarity to anandamide (B1667382) and its ability to interact with the classical cannabinoid receptors, CB1 and CB2. caymanchem.commdpi.comsemanticscholar.org These receptors are G protein-coupled receptors (GPCRs) that are central to the function of the endocannabinoid system. nih.gov

Research has characterized the binding affinity of this compound for human cannabinoid receptors. It binds to both recombinant human CB1 and CB2 receptors, albeit with a lower affinity than the primary endocannabinoid anandamide. caymanchem.comlipidmaps.org Specific binding studies have determined its inhibitory constant (Ki) values, which quantify the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

The reported Ki values for this compound are 857 nM at the human CB1 receptor and 598 nM at the human CB2 receptor. caymanchem.comlipidmaps.orgmedchemexpress.com This indicates a slight preference for the CB2 receptor over the CB1 receptor. These values were established in studies comparing the pharmacology and signal transduction of human CB1 and CB2 receptors. caymanchem.comlipidmaps.org

CompoundReceptorBinding Affinity (Ki)Source
This compound (DGLEA)Human CB1857 nM caymanchem.comlipidmaps.orgmedchemexpress.com
This compound (DGLEA)Human CB2598 nM caymanchem.comlipidmaps.orgmedchemexpress.com

This compound is classified as a cannabinoid receptor agonist. medchemexpress.com Its discovery, alongside docosatetraenoyl ethanolamide, in porcine brain tissue showed that it could inhibit the specific binding of a radiolabeled cannabinoid agonist to the CB1 receptor, with inhibitory constants similar to anandamide. annualreviews.org This competitive binding and subsequent receptor activation are characteristic of an agonist. As a full agonist at both CB1 and CB2 receptors, it is considered a true endocannabinoid, although its relative importance and specific roles as a neurotransmitter have not been fully elucidated. caymanchem.comcaymanchem.com

The endocannabinoid system is complex, involving interactions beyond the classical CB1 and CB2 receptors. Many endocannabinoid-like compounds exert effects through other GPCRs, some of which are still classified as orphan receptors. nih.govannualreviews.org

The orphan G protein-coupled receptors GPR55, GPR119, and GPR18 are now considered putative cannabinoid receptors due to their interaction with various endocannabinoid and cannabinoid-like ligands. researchgate.neted.ac.ukguidetopharmacology.org For instance, GPR119 is a receptor for N-oleoyl ethanolamide (OEA), GPR55 can be activated by lysophosphatidylinositol and certain cannabinoids, and GPR18 is activated by N-arachidonoyl glycine. annualreviews.orged.ac.ukguidetopharmacology.org

While this compound is part of the broader family of NAEs that interact with these receptors, specific and detailed research into its direct binding affinity and efficacy at GPR55, GPR119, and GPR18 is not extensively documented in current scientific literature. The function of these receptors in response to other NAEs suggests potential, yet unconfirmed, interactions with this compound. semanticscholar.org

The search for receptors for endocannabinoid-like molecules is an active area of research. A study identified the orphan receptor OSGPR116 (now known as GPR110 or ADGRF1) as a physiological target for several fatty acid ethanolamides, including oleoyl (B10858665) ethanolamide, palmitoyl (B13399708) ethanolamide, and linoleoyl ethanolamide. google.com However, a direct investigation confirming this compound as a ligand for this specific receptor has not been reported. The broader investigation into the NAE family suggests that additional receptor targets for compounds like this compound may yet be discovered, further expanding the complexity of the endocannabinoidome. wikipedia.org

Modulation of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels primarily located on the plasma membrane of numerous cell types. nih.gov They function as cellular sensors for a wide array of stimuli, including temperature, chemical compounds, and pressure. nih.govmdpi.com

Research indicates that this compound directly interacts with and modulates the activity of specific TRP channels, particularly TRPV1 and TRPA1. nih.gov

In studies utilizing HEK-293 cells engineered to express human TRP channels, GLEA was shown to directly stimulate TRPV1 activity. nih.gov This activation was observed by measuring the increase in intracellular calcium concentration following the application of GLEA. nih.gov The same research also demonstrated that GLEA triggers a response from the TRPA1 channel. nih.gov These findings suggest that GLEA can directly engage these channels, potentially influencing the signaling pathways they regulate. nih.gov

The interaction between GLEA and these channels is summarized in the table below.

ChannelEffect of GLEAExperimental ModelMeasurement
TRPV1 Direct activationHEK-293 cells expressing human TRPV1Increased intracellular calcium ([Ca]i)
TRPA1 Triggers responseHEK-293 cells expressing human TRPA1Increased intracellular calcium ([Ca]i)

Data sourced from a 2025 study on polyunsaturated fatty acids and their metabolites. nih.gov

There is currently limited information available from the provided search results regarding the specific interaction between this compound and the TRPM8 channel.

Interaction with Nuclear Receptors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.gov In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling a wide range of physiological processes. preprints.org

Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of nuclear receptors that regulate lipid and glucose metabolism, inflammation, and cell differentiation. preprints.orgprojectcbd.org There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. nih.gov

While direct studies on the binding and activation of PPARs by this compound are not extensively detailed in the current literature, the activity of structurally similar N-acylethanolamines provides significant context. Several other fatty acid ethanolamides are known to be endogenous ligands for PPARs. projectcbd.orgresearchgate.net For instance, N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA) are recognized as activators of PPAR-alpha. projectcbd.orgresearchgate.net Furthermore, the omega-3 fatty acid derivatives docosahexaenoyl ethanolamine (B43304) (DHEA) and eicosapentaenoyl ethanolamine (EPEA) directly activate PPAR-gamma. projectcbd.org

This established interaction of various N-acylethanolamines with PPARs suggests that GLEA, as a member of the same lipid family, may also function as a ligand for one or more PPAR isoforms. projectcbd.orgresearchgate.net However, the specific affinity and activation of PPAR-alpha, -gamma, or -delta by GLEA requires further direct investigation.

Beyond PPARs, the interaction of this compound with other ligand-activated transcription factors has not been extensively characterized in the available scientific literature.

Enzyme Modulation and Inhibition by GLEA

The metabolic pathways of fatty acids are complex and tightly regulated by various enzymes. The interaction of lipid signaling molecules like GLEA with these enzymes can have significant effects on cellular function.

The Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes are central to the metabolism of polyunsaturated fatty acids, leading to the production of potent signaling molecules like prostaglandins (B1171923) and leukotrienes, respectively. nih.govrootspress.org These pathways are critical in the inflammatory process. nih.gov

The endocannabinoid and eicosanoid signaling pathways are known to intersect, as enzymes like COX-2 and various LOXs can metabolize endocannabinoids such as anandamide. acs.org This enzymatic action converts the endocannabinoids into oxygenated metabolites, for example, prostaglandin-ethanolamides (prostamides) via COX-2. acs.org

Like other endocannabinoids, it is plausible that this compound can serve as a substrate for COX and LOX enzymes. This metabolic processing would represent a significant interaction with these pathways, as it would lead to the formation of novel oxygenated derivatives of GLEA. The biological activity of such potential metabolites remains a subject for further research. There is no clear evidence from the provided search results to suggest that GLEA acts as a direct inhibitor of COX or LOX enzymes.

Modulation of Protein Kinases and Phosphatases

This compound (GLEA), like other endocannabinoids, is implicated in the modulation of several protein kinases, which are crucial enzymes that regulate a vast array of cellular processes through the phosphorylation of target proteins. The activation of cannabinoid receptors, particularly CB1 and CB2 for which GLEA can act as a ligand, is a primary route through which these kinase cascades are initiated. realmofcaring.orgcambridge.org

Table 1: Protein Kinase Pathways Modulated by Endocannabinoid Receptor Activation

Kinase PathwayAssociated ReceptorGeneral FunctionReference
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK)CB1, CB2Regulates cell proliferation, differentiation, and survival. realmofcaring.orgcambridge.orgkarger.com
p38 Mitogen-Activated Protein Kinase (p38 MAPK)CB1Responds to stress stimuli; involved in inflammation and apoptosis. realmofcaring.orgcambridge.orgkarger.com
c-Jun N-terminal Kinase (JNK)CB1Involved in stress responses, apoptosis, and inflammation. realmofcaring.orgkarger.com

Direct Ion Channel Interactions (Non-TRP)

Beyond receptor-mediated actions, evidence suggests that endocannabinoids, including fatty acid ethanolamides like GLEA, can modulate the function of various ion channels independent of cannabinoid receptors (CBRs). biorxiv.org Research has pointed to effects on voltage-gated potassium (Kv) channels and voltage-gated calcium (Cav) channels. biorxiv.org

However, the nature of these interactions is complex. For some channels, such as the Kir (inwardly-rectifying potassium) channels, recent studies suggest that the modulation may not stem from a direct binding interaction. biorxiv.org Instead, the effects may be exerted through indirect mechanisms, such as alterations in the physical properties of the cell membrane, which are discussed in the following section. biorxiv.org This contrasts with receptor-mediated effects, where CB1 activation can lead to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs). karger.com

Membrane-Mediated Mechanisms Independent of Specific Receptors

GLEA may exert some of its effects by directly altering the physical properties of the plasma membrane, a mechanism that is independent of specific receptor binding. biorxiv.org Endocannabinoids are lipid-like molecules derived from membrane phospholipids (B1166683) and can re-incorporate into the lipid bilayer, thereby influencing its characteristics. biorxiv.org

Studies using Xenopus oocytes, which naturally lack cannabinoid receptors, have been instrumental in isolating these membrane-mediated effects. biorxiv.org By measuring changes in the current passed by gramicidin (B1672133) channels—a model system sensitive to the physical state of the lipid bilayer—researchers have observed that fatty acid ethanolamides can modulate membrane properties. biorxiv.org These alterations can include changes to membrane elasticity and stiffness. Such modifications to the bilayer can, in turn, influence the function of integral membrane proteins, including various ion channels and receptors, without direct ligand-protein interaction. biorxiv.org This suggests that GLEA can function as a modulator of the membrane environment itself, representing a subtle yet significant mechanism of action. biorxiv.org

Downstream Intracellular Signaling Cascades Activated by GLEA

The interaction of GLEA with its primary targets initiates a series of downstream intracellular signaling cascades that ultimately dictate the cellular response.

Regulation of cAMP/PKA Signaling

A canonical signaling pathway for endocannabinoids involves the regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. Cannabinoid receptors, particularly CB1, are predominantly coupled to inhibitory G-proteins (Gi/o). karger.com Upon activation by a ligand such as GLEA, the Gi/o protein inhibits the enzyme adenylyl cyclase. realmofcaring.orgcambridge.orgkarger.com This inhibition leads to a decrease in the intracellular production of the second messenger cAMP. karger.com Reduced cAMP levels result in lower activity of cAMP-dependent Protein Kinase A (PKA), a key enzyme that phosphorylates numerous target proteins, including transcription factors involved in gene expression. karger.comnih.gov Therefore, a primary downstream effect of GLEA-mediated CB1 activation is the attenuation of the cAMP/PKA signaling pathway. karger.com

Modulation of MAPK/ERK and JNK Pathways

As introduced previously, the activation of cannabinoid receptors by endocannabinoids is a potent trigger for the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. realmofcaring.org The MAPK cascades are crucial for translating extracellular signals into intracellular responses that govern fundamental cellular activities like proliferation, differentiation, survival, and death. nih.govwikipedia.org

The MAPK pathway is a three-tiered kinase module:

MAP3K (MAPK Kinase Kinase): Receives the initial signal from the activated receptor complex. nih.govnews-medical.net

MAP2K (MAPK Kinase): Is phosphorylated and activated by MAP3K. nih.govnews-medical.net

MAPK (e.g., ERK, JNK, p38): Is phosphorylated and activated by MAP2K, and then acts on various cytoplasmic and nuclear targets. nih.govnews-medical.net

Specifically, CB1 receptor activation has been shown to lead to the phosphorylation and activation of ERK1/2 and JNK. realmofcaring.orgkarger.com This activation can influence cellular processes ranging from inflammatory responses to apoptosis, depending on the cellular context. mdpi.com

Table 2: Summary of GLEA-Associated Downstream Signaling Cascades

Signaling PathwayKey MediatorsPrimary Effect of GLEA/Endocannabinoid ActivationReference
cAMP/PKAAdenylyl Cyclase, cAMP, Protein Kinase AInhibition of adenylyl cyclase, leading to decreased cAMP and PKA activity. realmofcaring.orgcambridge.orgkarger.com
MAPK/ERKRas, Raf, MEK, ERKActivation of the kinase cascade, leading to phosphorylation of ERK. cambridge.orgkarger.com
JNKMEKK, MKK4/7, JNKActivation of the kinase cascade, leading to phosphorylation of JNK. realmofcaring.orgkarger.com
Calcium HomeostasisIon Channels (e.g., TRPV1, Voltage-gated Ca2+ channels), Intracellular Stores (ER)Modulation of Ca2+ influx and release, leading to changes in cytosolic Ca2+ concentration. karger.comnih.gov

Impact on Intracellular Calcium Homeostasis

This compound can significantly impact intracellular calcium (Ca2+) homeostasis, which is critical for a multitude of neuronal and cellular functions. nih.govfrontiersin.org GLEA influences cytosolic Ca2+ concentration ([Ca2+]i) through several mechanisms.

One direct mechanism involves the activation of ion channels. Research has shown that GLEA can directly stimulate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.gov Activation of this channel allows for the influx of cations, including Ca2+, thereby increasing the [Ca2+]i. nih.gov

Interactions with Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a fundamental intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism. nih.govgenome.jp This pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, leading to the activation of PI3K. genome.jp Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate the serine/threonine kinase Akt (also known as protein kinase B). genome.jp Once activated, Akt phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a central regulator of protein synthesis and cell growth. jci.org Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in various pathologies, particularly cancer, where its hyperactivity can drive tumor progression and resistance to therapy. frontiersin.orgnih.govplos.org

This compound, also known as dihomo-γ-linolenoyl ethanolamide, is an endocannabinoid-like compound belonging to the N-acylethanolamine (NAE) family. mdpi.comcaymanchem.com Its primary mechanism of action involves binding to and activating cannabinoid receptors. caymanchem.com Specifically, it has been shown to bind to both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). caymanchem.com The interaction of cannabinoids with these receptors can lead to the modulation of various intracellular signaling cascades, including the Akt/mTOR pathway. frontiersin.orgnih.gov

The influence of cannabinoid receptor activation on the Akt/mTOR pathway is complex and appears to be context-dependent, varying with cell type and the specific cannabinoid ligand. In some instances, activation of CB1 receptors has been shown to stimulate the PI3K/Akt pathway, which can promote cell survival. mdpi.com Conversely, in other contexts, such as in certain cancer cell lines, activation of cannabinoid receptors by compounds like ∆9-tetrahydrocannabinol (THC) or the synthetic cannabinoid WIN-55,212-2 leads to the inhibition of the Akt/mTORC1 axis. oncotarget.com This inhibition can occur through various mechanisms, including the upregulation of the stress-regulated protein Tribbles homolog 3 (TRIB3), which binds to and inhibits Akt, subsequently suppressing mTORC1 signaling and promoting autophagy-mediated cell death. frontiersin.orgoncotarget.commdpi.com

While the general framework for cannabinoid interaction with this pathway is established, the specific effects of this compound on Akt/mTOR signaling have not been extensively investigated. annualreviews.org However, based on its confirmed activity as a cannabinoid receptor agonist, it is hypothesized that it may exert influence over this pathway. The precise downstream consequences—whether activation or inhibition—remain an area for further research. The known binding affinities of this compound for cannabinoid receptors provide a foundation for its potential biological activity.

Research Findings on this compound

The following table summarizes the known receptor binding affinities for this compound.

CompoundReceptorBinding Affinity (Ki)Source
This compoundHuman Cannabinoid Receptor 1 (CB1)857 nM caymanchem.com
This compoundHuman Cannabinoid Receptor 2 (CB2)598 nM caymanchem.com

This interactive table summarizes the binding data for this compound.

Effects of Other Cannabinoids on the Akt/mTOR Pathway

To illustrate the potential mechanisms by which this compound might interact with the Akt/mTOR pathway, the table below details the observed effects of other well-studied cannabinoids on key components of this signaling cascade.

CannabinoidCell Line / ModelEffect on Akt/mTOR PathwaySource
∆9-THCGlioma CellsInduces TRIB3, leading to inhibition of the Akt/mTORC1 axis. oncotarget.com
Cannabidiol (B1668261) (CBD)Glioblastoma CellsInhibits the PI3K/AKT survival pathway by downregulating Akt phosphorylation. frontiersin.org
WIN-55,212-2Prostate Cancer CellsCauses sustained inhibition of AKT. oncotarget.com
Anandamide (AEA)Endometrial Cancer CellsCauses receptor-independent inhibition of the Akt pathway. mdpi.com

This interactive table shows the effects of various cannabinoids on the Akt/mTOR pathway, providing context for the potential actions of this compound.

Biological Roles and Physiological Implications of Gamma Linolenoyl Ethanolamide Pre Clinical Investigations

Neurobiological Functions and Central Nervous System Modulations

The presence of GLEA in the brain and its interaction with cannabinoid receptors suggest its involvement in various neurobiological processes. caymanchem.comredalyc.org However, specific pre-clinical investigations focusing solely on GLEA are limited, and much of the understanding of its potential functions is extrapolated from the broader knowledge of the endocannabinoid system and related NAEs.

Role in Neurotransmission and Synaptic Plasticity in in vitro neuronal models

The endocannabinoid system is a crucial modulator of synaptic transmission and plasticity, primarily through the retrograde signaling of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). redalyc.orgd-nb.inforesearchgate.net These lipid messengers are typically released from postsynaptic neurons upon depolarization and act on presynaptic CB1 receptors to suppress neurotransmitter release, a process known as depolarization-induced suppression of excitation (DSE) or inhibition (DSI). redalyc.orgnih.gov This modulation of synaptic strength is fundamental for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. nih.gov

While GLEA is recognized as a cannabinergic neurotransmitter, its specific role in modulating neurotransmission and synaptic plasticity in in vitro neuronal models has not been extensively elucidated. caymanchem.combertin-bioreagent.com The general framework of endocannabinoid action suggests that GLEA, by binding to presynaptic CB1 receptors, could potentially influence the release of neurotransmitters and thereby participate in the regulation of synaptic strength. However, direct experimental evidence from in vitro neuronal preparations, such as hippocampal or cortical slices, specifically demonstrating the effects of GLEA on synaptic events, is currently lacking in the scientific literature. The functional consequences of its distinct binding affinities for CB1 and CB2 receptors compared to other endocannabinoids also remain to be explored in the context of synaptic function.

Neuroprotective Effects and Neuronal Survival Mechanisms in cell cultures and animal models of injury

The endocannabinoid system is widely recognized for its neuroprotective functions in the context of various insults to the central nervous system. mdpi.com Endocannabinoids and related lipid mediators can exert neuroprotective effects through multiple mechanisms, including the suppression of excitotoxicity, reduction of oxidative stress, and modulation of neuroinflammation. mdpi.com For instance, other N-acylethanolamines like palmitoylethanolamide (B50096) (PEA) have demonstrated neuroprotective properties in models of neurodegenerative diseases and spinal cord injury. mdpi.com

Modulation of Neuroinflammation and Glial Cell Activity (in vitro and in vivo studies)

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key component of many neurological disorders. The endocannabinoid system plays a significant role in regulating neuroinflammatory processes, often exerting anti-inflammatory effects. d-nb.infomdpi.com Activation of cannabinoid receptors, particularly CB2 receptors which are highly expressed on immune cells including microglia, can suppress the production of pro-inflammatory mediators. mdpi.com

Specific research on the direct effects of GLEA on glial cell activity and neuroinflammation is limited. However, studies on related compounds provide some insights. For example, palmitoylethanolamide (PEA) has been shown to control neuroinflammation in in vitro models of co-cultured astrocytes and microglia by attenuating astrocyte activation and reducing the release of pro-inflammatory molecules like nitric oxide, IL-1β, and TNF-α. mdpi.com Furthermore, glial cells are known to be a source of N-acylethanolamides. nih.gov

A study investigating the fatty acid profiles of brain glial cells in neonate rats found that the level of dihomo-gamma-linolenic acid (DGLA), the precursor to GLEA, was negatively correlated with arachidonic acid in the phosphatidylethanolamine (B1630911) fraction of these cells. nih.gov This suggests a potential interplay between the precursors of different endocannabinoids within glial cells, which could have implications for the balance of pro- and anti-inflammatory lipid mediators. The higher binding affinity of GLEA for the CB2 receptor compared to the CB1 receptor suggests a potential for more pronounced immunomodulatory effects, a hypothesis that awaits direct experimental validation in the context of neuroinflammation. caymanchem.com

Influence on Cognitive Function and Behavioral Phenotypes in animal models

The endocannabinoid system is deeply involved in the regulation of cognitive processes, including learning, memory, and emotional behavior. redalyc.orgnih.gov These effects are largely mediated by the activation of CB1 receptors in brain regions critical for cognition, such as the hippocampus, prefrontal cortex, and amygdala. redalyc.org

There are no direct studies investigating the influence of exogenously administered GLEA on cognitive function or behavioral phenotypes in animal models. However, a clinical study in patients with coronary artery disease found that lower serum levels of dihomo-γ-linolenic acid (DGLA), the precursor to GLEA, were associated with mild cognitive impairment. nih.gov While this is a correlational finding in humans, it suggests that the metabolic pathway leading to GLEA may be relevant for cognitive health.

In a broader context, a 3-year Mediterranean diet intervention study found that changes in the plasma concentrations of various endocannabinoids and N-acylethanolamines, including GLEA (referred to as DGLEA in the study), were associated with cognitive changes in a sex- and APOE-dependent manner in older adults with metabolic syndrome. nih.gov These findings hint at a potential role for GLEA in the complex interplay between diet, metabolism, and cognitive function. However, controlled preclinical studies in animal models are necessary to establish a causal relationship and to characterize the specific cognitive and behavioral effects of GLEA.

Immunomodulatory and Anti-Inflammatory Effects

The endocannabinoid system is a well-established regulator of immune responses and inflammation. mdpi.com Cannabinoid receptors, particularly CB2 receptors, are abundantly expressed on various immune cells, and their activation can modulate immune cell function and the production of inflammatory mediators. mdpi.com

Regulation of Cytokine and Chemokine Production in immune cells and animal models of inflammation

Cytokines and chemokines are key signaling molecules that orchestrate inflammatory responses. The regulation of their production is a critical aspect of immune homeostasis. Emerging evidence suggests that GLEA may play a role in this regulatory network, although the findings appear to be context-dependent.

A study involving young adults with a history of alcohol binge drinking reported that elevated plasma levels of dihomo-gamma-linolenoyl ethanolamide (DGLEA) were positively correlated with the mRNA expression of pro-inflammatory markers in peripheral blood mononuclear cells (PBMCs). hmdb.ca These markers included toll-like receptor 4 (TLR4), pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), and the chemokine monocyte chemoattractant protein-1 (MCP-1). hmdb.ca

In contrast, a study in an animal model of bovine respiratory syncytial virus infection in calves showed a negative correlation between the levels of homo-gamma-linolenoyl ethanolamide (DGLEA) and gene clusters associated with Th1 cell cytokine production. This suggests a potential anti-inflammatory or immunomodulatory role in the context of a viral infection.

These seemingly contradictory findings highlight the complexity of GLEA's immunomodulatory functions, which may vary depending on the specific inflammatory context, the species, and the cell types involved. Further in vitro studies using isolated immune cells and various inflammatory stimuli are required to precisely define the direct effects of GLEA on cytokine and chemokine production and to elucidate the underlying molecular mechanisms.

Table 1: Summary of Pre-Clinical Findings on Gamma-Linolenoyl Ethanolamide (GLEA) and Related Compounds This table is interactive. Click on the headers to sort.

Area of Investigation Model System Compound Studied Key Findings Reference(s)
Receptor Binding Recombinant human receptors This compound (GLEA) Binds to CB1 (Ki = 857 nM) and CB2 (Ki = 598 nM) receptors. caymanchem.commedchemexpress.com
Neurobiology Human serum (clinical study) Dihomo-γ-linolenic acid (DGLA) Lower serum levels associated with mild cognitive impairment. nih.gov
Neurobiology Neonate rat brain glial cells Dihomo-γ-linolenic acid (DGLA) Negatively correlated with arachidonic acid levels in phosphatidylethanolamine. nih.gov
Immunomodulation Human peripheral blood mononuclear cells (clinical study) Dihomo-gamma-linolenoyl ethanolamide (DGLEA) Positive correlation with mRNA of pro-inflammatory cytokines (IL-1β, IL-6) and chemokines (MCP-1). hmdb.ca

| Immunomodulation | Calves with viral infection (animal model) | Homo-gamma-linolenoyl ethanolamide (DGLEA) | Negative correlation with Th1 cell cytokine production gene clusters. | |

Modulation of Immune Cell Migration, Proliferation, and Activation (in vitro and in vivo)

While direct experimental evidence detailing the specific effects of this compound on immune cells is limited, studies on related N-acylethanolamines (NAEs) and the broader endocannabinoid system provide a framework for its potential immunomodulatory roles. The endocannabinoid system is a known regulator of immune function, influencing processes such as immune cell migration, proliferation, and activation. news-medical.netmdpi.com

Pre-clinical investigations have shown that endocannabinoids can suppress various functions of the immune system. plos.org This includes innate responses, the presentation of antigens, production of inflammatory cytokines, and the activation and migration of inflammatory cells. plos.org For instance, the endocannabinoid anandamide has been shown to not significantly alter basal or IL-2-stimulated T-cell proliferation or their differentiation into regulatory T-cells. realmofcaring.org

Pathway analyses from studies on related compounds suggest a potential role for NAEs in immune cell function. In a study examining lipid mediators in the bovine corpus luteum, levels of dihomo-γ-linolenoyl ethanolamide, a structurally similar NAE, were observed to change throughout the estrous cycle. frontiersin.orgfrontiersin.org Pathway analysis of these changes predicted an involvement in the activation and migration of immune cells. frontiersin.org Another study utilizing Mendelian randomization identified a suggestive causal relationship between linoleoyl ethanolamide levels and lung adenocarcinoma, a process intricately linked with immune cell activity. nih.gov

The general understanding is that the endocannabinoid system, to which this compound belongs, plays a role in modulating immune responses. news-medical.net However, the precise contribution of this compound to the migration, proliferation, and activation of specific immune cell populations remains an area for future investigation.

Contribution to the Resolution of Inflammation Pathways

The resolution of inflammation is an active and highly regulated process essential for restoring tissue homeostasis following injury or infection. N-acylethanolamines (NAEs), as a class of lipid mediators, are recognized for their contribution to anti-inflammatory and pro-resolving pathways. nih.govresearchgate.net While direct research on this compound's role in inflammation resolution is not extensively documented, the activities of other well-studied NAEs offer significant insights into its potential functions.

NAEs such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) are known to exert anti-inflammatory effects. nih.govnih.govmdpi.com PEA, for example, has demonstrated anti-inflammatory actions in various preclinical models, often mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). nih.govjneuropsychiatry.orgmdpi.com The activation of such receptors can lead to a downstream cascade of events that dampen inflammatory responses. jneuropsychiatry.org The endocannabinoid system, in general, is implicated in the resolution of neuroinflammation and the regulation of inflammatory pain. nih.govlongdom.org

The production of NAEs is often triggered by physiological and pathological stimuli, and they act to restore cellular homeostasis. jneuropsychiatry.orgnih.gov For instance, some NAEs can down-modulate the activation of immune cells like mast cells and microglia, which are key players in the inflammatory process. jneuropsychiatry.org Given that this compound is a member of the NAE family, it is plausible that it contributes to the complex network of lipid mediators that actively resolve inflammation. However, specific studies are required to delineate its precise mechanisms of action and its efficacy in promoting the resolution of inflammation.

Metabolic Regulation and Energy Homeostasis

Modulation of Adipogenesis and Lipogenesis in cellular models

The endocannabinoid system and related N-acylethanolamines (NAEs) are recognized as important modulators of energy balance and lipid metabolism, including the processes of adipogenesis (the formation of adipocytes) and lipogenesis (the synthesis of fats). nih.govunica.it While direct studies on this compound in cellular models of adipogenesis and lipogenesis are scarce, research on other NAEs provides a basis for its potential involvement.

Studies have shown that different NAEs can have varied effects on these processes. For example, arachidonoylethanolamide (AEA), a primary endocannabinoid, has been shown to promote adipocyte differentiation and lipogenesis, partly by stimulating cannabinoid receptor 1 (CB1), which can lead to the overexpression of the key adipogenic transcription factor, peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov In contrast, oleoylethanolamide (OEA) has been reported to produce opposite effects on lipogenesis. nih.gov

The differentiation of adipocytes is often accompanied by changes in the cellular levels of NAEs. For instance, in one study, adipocyte differentiation was associated with a significant decrease in the levels of palmitoylethanolamide (PEA), while OEA levels remained unchanged. nih.gov This suggests a complex and specific regulation of NAEs during the process of adipocyte formation. The activation of cannabinoid receptors is known to influence adipogenesis and lipogenesis-induced lipid accumulation in fat cells. embopress.org

Given that this compound is part of the NAE family, it is plausible that it also plays a role in the intricate regulation of adipogenesis and lipogenesis. However, dedicated in vitro studies using cellular models are necessary to determine its specific effects and mechanisms of action on these fundamental metabolic processes.

Interactions with Glucose Uptake and Insulin (B600854) Signaling Pathways (in vitro studies)

The endocannabinoid system is increasingly recognized for its significant role in regulating glucose metabolism and insulin signaling, processes that are fundamental to maintaining energy homeostasis. physiology.org Dysregulation of this system has been linked to conditions such as insulin resistance. While direct in vitro studies focusing specifically on the interaction of this compound with glucose uptake and insulin signaling pathways are limited, the broader context of N-acylethanolamine (NAE) and endocannabinoid research offers potential insights.

In vitro studies on other NAEs have begun to unravel these complex interactions. For example, some NAEs are known to interact with receptors like the transient receptor potential vanilloid 1 (TRPV1), which has been shown to regulate glucose metabolism. physiology.org Furthermore, certain N-acyl taurines, which are structurally related to NAEs and also degraded by the enzyme fatty acid amide hydrolase (FAAH), have been demonstrated to improve glucose homeostasis and insulin sensitivity in preclinical models. pnas.org These effects were partly attributed to the stimulation of glucagon-like peptide-1 (GLP-1) secretion, a key hormone in glucose regulation. pnas.org

The activation of cannabinoid receptors, the primary targets of endocannabinoids like anandamide, can influence glucose transport in tissues such as skeletal muscle. physiology.org While this compound is considered an endocannabinoid-like compound, its specific affinity for and activation of these receptors and the downstream consequences on insulin signaling pathways have not been fully elucidated in vitro. Therefore, while the endocannabinoid system is clearly implicated in glucose regulation, the specific role of this compound within this system remains an important area for future research.

Cardiovascular System Involvement

Mechanisms of Vasorelaxation in isolated vascular preparations

The vascular effects of N-acylethanolamines (NAEs) have been a subject of significant research, with many compounds in this class exhibiting vasorelaxant properties in isolated vascular preparations. While direct and extensive studies on the mechanisms of vasorelaxation for this compound are not widely available, the actions of structurally related NAEs provide a strong basis for its potential cardiovascular effects.

Studies on other NAEs, such as anandamide (AEA) and oleoylethanolamide (OEA), have demonstrated that they can induce vasorelaxation through various mechanisms. nih.govnih.gov These mechanisms are often dependent on the presence of a functional endothelium. physiology.org For instance, the vasorelaxant effects of OEA in rat isolated mesenteric arteries have been shown to be sensitive to the removal of the endothelium and the inhibition of sensory nerve activity. nih.gov

One proposed mechanism for NAE-induced vasorelaxation involves the activation of cannabinoid receptors, although non-CB1/CB2 receptor pathways are also implicated. caymanchem.com Some NAEs may act on the putative abnormal-cannabidiol receptor located on endothelial cells. oup.com Furthermore, the metabolism of NAEs by enzymes such as fatty acid amide hydrolase (FAAH) can lead to the formation of arachidonic acid, which can then be converted to vasodilatory eicosanoids, contributing to the relaxation of blood vessels. physiology.org Another potential mechanism is the activation of ion channels, such as calcium-activated potassium channels (KCa), which leads to hyperpolarization and relaxation of vascular smooth muscle. oup.com

It has been noted that N-dihomo-γ-linolenoyl ethanolamine (B43304), a compound closely related to this compound, can bind to cannabinoid receptors, suggesting a potential for similar interactions. caymanchem.com Given the established vasorelaxant properties of the NAE family, it is highly probable that this compound also possesses vascular activity. However, detailed investigations into its specific mechanisms of action in isolated vascular preparations are required for confirmation.

Modulation of Cardiac Function in ex vivo and in vivo animal models

Preclinical studies suggest that dihomo-gamma-linolenoyl ethanolamide (DGLEA) is involved in cardiovascular regulation, with its plasma concentrations being altered in animal models of cardiac dysfunction.

In a study involving spontaneously hypertensive rats (SHR), a well-established animal model for primary hypertension, chronic administration of cannabidiol (B1668261) was found to significantly decrease the plasma levels of both DGLEA (-39%) and a related compound, homo-γ-linolenyl ethanolamide (HEA) (-23%). mdpi.com This modulation of DGLEA levels in a model of cardiovascular disease points to its potential role within the complex signaling networks that govern cardiac function. mdpi.com

Further evidence comes from research on the metabolic precursors of DGLEA. Dihomo-gamma-linolenic acid (DGLA), the direct precursor to DGLEA, is metabolized into compounds that can exert effects on blood vessels. researchgate.net Specifically, studies have reported that dihomo-metabolites of fatty acids can induce vasorelaxation in coronary arteries by activating K+ channels in the smooth muscle of the vessel wall. researchgate.net While this effect is attributed to the precursor acid, it suggests a plausible mechanism through which its derivatives, like DGLEA, could influence cardiac hemodynamics.

Table 1: Modulation of Dihomo-gamma-linolenoyl ethanolamide (DGLEA) in Animal Models with Cardiovascular Conditions

Animal Model Condition Intervention Observed Effect on DGLEA/HEA Levels Reference
Spontaneously Hypertensive Rat (SHR) Primary Hypertension Chronic Cannabidiol (10 mg/kg) Decreased plasma levels of DGLEA (-39%) and HEA (-23%) mdpi.com
Wistar-Kyoto (WKY) Rat Normotensive Control Chronic Cannabidiol (10 mg/kg) No significant change in plasma DGLEA or HEA mdpi.com

Gastrointestinal Tract Physiology

The endocannabinoid system is a key regulator of gastrointestinal function, influencing motility, secretion, and inflammation. researchgate.netbioscientifica.com As an identified agonist for cannabinoid receptors, dihomo-gamma-linolenoyl ethanolamide (DGLEA) is implicated in these regulatory processes. researchgate.netmedchemexpress.comcaymanchem.com

Animal studies have established that activation of cannabinoid receptor 1 (CB1) in the gastrointestinal tract leads to a reduction in gut motility. bioscientifica.com DGLEA has been identified as an agonist that binds to both human recombinant CB1 and CB2 receptors, suggesting it can participate in the cannabinoid-mediated control of intestinal transit. medchemexpress.comcaymanchem.comscholaris.ca The endocannabinoid system, in general, is known to decrease satiety and gastrointestinal motility in animal studies. bioscientifica.com While direct experiments administering GLEA or DGLEA to assess gut motility in animal models are not extensively detailed, its role as a cannabinoid agonist provides a strong basis for its involvement. researchgate.netscholaris.ca

In vitro models and correlational studies suggest a complex role for DGLEA in modulating intestinal inflammation and barrier function. The inflammatory cytokine interferon-gamma (IFNγ), known to disrupt intestinal barrier function, has been shown to increase the levels of various N-acylethanolamines in T84 human colon carcinoma cell monolayers, a model for the intestinal epithelium. nih.gov This finding suggests that NAEs like GLEA and DGLEA are mobilized during inflammatory events in the gut. nih.gov

Further studies using in vitro models have quantified the interaction of these lipids with intestinal cells. An in silico assessment predicted a Caco-2 permeability value of -5.147 for DGLEA, indicating its potential to cross the intestinal epithelial barrier. bidd.group Caco-2 cells are a standard model for studying intestinal barrier integrity. dovepress.com

In the context of inflammatory bowel disease (IBD), related N-acylethanolamines are found to be enriched in a T-cell transfer animal model of colitis. nih.gov Studies in humans have also found that plasma levels of DGLEA are positively correlated with markers of inflammation. researchgate.net This suggests that DGLEA levels are altered during intestinal inflammatory conditions, although its precise role as a pro- or anti-inflammatory agent in this context requires further elucidation. nih.govresearchgate.netnih.gov

Table 2: In Vitro and Correlational Findings for DGLEA in the Gastrointestinal Tract

Model/Study Type System Finding Implication Reference
In Vitro T84 Human Colon Cells Inflammatory cytokine IFNγ increases NAE levels. DGLEA may be produced as part of the inflammatory response. nih.gov
In Silico ADMET Prediction Caco-2 Permeability: -5.147 DGLEA has predicted permeability across the intestinal barrier. bidd.group
Human Study Alcohol Binge Drinkers Elevated plasma DGLEA correlated with inflammatory markers. Association between DGLEA and systemic inflammation. researchgate.net
Human Study Young Adults Plasma DGLEA levels related to gut barrier integrity markers. Potential role in maintaining or responding to gut barrier status. nih.gov

Dermatological and Skin Homeostasis Roles

The endocannabinoid system and related NAEs are integral to the maintenance of skin homeostasis and barrier function. nih.govmdpi.comwikipedia.org The skin contains the full enzymatic machinery to synthesize and degrade these lipids, and their dysregulation is implicated in various skin disorders. nih.govwikipedia.org

The precursor to this compound, gamma-linolenic acid (GLA), is known to be crucial for epidermal barrier function. nih.gov Research has shown that GLA can restore a defective epidermal skin barrier. nih.gov This is particularly relevant as the human epidermis has low enzymatic activity for producing certain long-chain fatty acids, making dietary precursors important. nih.gov

In ex vivo human skin models, irritation induced by sodium lauryl sulphate (SLS) was shown to significantly increase the epidermal levels of several NAEs. manchester.ac.uk This suggests that compounds like GLEA are produced locally in the skin as part of the response to a compromised barrier. manchester.ac.uk The endocannabinoid system, including NAEs, is deeply involved in the formation and regeneration of the skin barrier. wikipedia.org

Table 3: Evidence for the Role of the GLA-GLEA Axis in Epidermal Barrier Function

Study Type Model Compound Key Findings Reference
Human Clinical Trial Rosacea Patients Gamma-Linolenic Acid (GLA) Significantly improved transepidermal water loss (TEWL) and stratum corneum hydration. nih.gov
Ex Vivo Human Skin Explants Endogenous NAEs Chemical irritant (SLS) increased epidermal NAE levels. manchester.ac.uk
Review - Endocannabinoid System System is involved in skin homeostasis and barrier formation. nih.govwikipedia.org

Anti-Pruritic and Anti-Inflammatory Actions in animal models of dermatological conditions

The anti-inflammatory properties of the gamma-linolenic acid pathway are well-documented in preclinical models. Dihomo-gamma-linolenic acid (DGLA), the precursor to DGLEA, possesses potent anti-inflammatory effects. researchgate.netmedchemexpress.com These effects are partly mediated by its conversion to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). researchgate.net

In an apolipoprotein E deficient mouse model, DGLA was shown to attenuate atherosclerosis, a condition with a significant inflammatory component. medchemexpress.com Furthermore, studies on inflammatory skin diseases have noted alterations in the levels of these lipids. In patients with psoriasis, serum levels of Dihomo-gamma-Linolenoylethanolamide were found to be significantly elevated compared to controls, indicating its involvement in the inflammatory processes of the disease. oncotarget.com

While direct animal model data on the anti-pruritic effects of GLEA or DGLEA is limited, the strong anti-inflammatory actions of its precursor, DGLA, are well-established. researchgate.net Given that inflammation is a primary driver of pruritus in many dermatological conditions, this provides a strong rationale for its potential role in alleviating itch. e-algae.orgnih.gov

Table 4: Anti-Inflammatory Evidence for the DGLA/DGLEA Pathway | Model/Condition | Compound | Finding | Reference | | :--- | :--- | :--- | :--- | | General (Review) | Dihomo-gamma-linolenic acid (DGLA) | Possesses potent anti-inflammatory properties; converts to anti-inflammatory eicosanoids. | researchgate.net | | Mouse Model | Apolipoprotein E deficient mice | Dihomo-gamma-linolenic acid (DGLA) | Attenuated atherosclerosis. | medchemexpress.com | | Human Disease | Psoriasis | Dihomo-gamma-Linolenoylethanolamide (DGLEA) | Serum levels significantly increased in patients. | oncotarget.com |

Reproductive System Dynamics

The endocannabinoid system is intricately involved in the regulation of female reproductive functions, including ovulation, fertilization, implantation, and pregnancy maintenance. nih.govmdpi.com Fluctuations in the levels of various endocannabinoids are observed throughout the reproductive cycle, suggesting a finely tuned regulatory role.

While direct studies on the effect of this compound on gamete function and fertility in animal models are limited, its presence and dynamic changes in reproductive tissues suggest a potential role. Research in bovine models has identified that the levels of dihomo-γ-linolenoyl ethanolamide change during the luteal phase of the estrous cycle. The corpus luteum, a transient endocrine structure essential for establishing and maintaining pregnancy, shows varying concentrations of this compound, indicating its potential involvement in the complex signaling cascades that govern reproductive success. frontiersin.org Further investigation is required to elucidate the specific mechanisms by which this compound may influence oocyte maturation, sperm function, or the fertilization process.

The endocannabinoid system is known to modulate uterine contractility, a critical factor for embryo transport, implantation, and parturition. mdpi.com Endocannabinoids can induce uterine contractions through the activation of CB1 receptors and subsequent prostaglandin production. mdpi.com Although direct evidence for this compound's influence on uterine contractility in animal models is not yet available, its classification as a cannabinoid receptor agonist suggests it may contribute to the regulation of myometrial activity. medchemexpress.commedchemexpress.com The observed changes in its concentration in the corpus luteum during the estrous cycle further support its potential involvement in pregnancy-related processes. frontiersin.org

Anti-Proliferative and Pro-Apoptotic Effects in Cellular Models (Oncology Context)

The endocannabinoid system has garnered significant attention for its potential role in cancer therapy. frontiersin.orgspandidos-publications.com Several endocannabinoids have demonstrated the ability to inhibit the growth and spread of various cancer cells through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. realmofcaring.org this compound, as a cannabinoid receptor agonist, is an emerging subject of interest in this field. medchemexpress.commedchemexpress.com

Pre-clinical studies indicate that endocannabinoids can impede the proliferation of various cancer cell lines. spandidos-publications.com The precursor to this compound, Dihomo-γ-linolenic acid (DGLA), has been shown to possess anti-proliferative properties. science.gov this compound itself acts as an agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are key targets in mediating the anti-cancer effects of endocannabinoids. medchemexpress.commedchemexpress.comcaymanchem.com Activation of these receptors can trigger signaling pathways that lead to a reduction in cancer cell viability. realmofcaring.org

Table 1: Cannabinoid Receptor Binding Affinity of this compound

CompoundReceptorKᵢ (nM)
This compoundHuman CB1857
This compoundHuman CB2598

Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Source: medchemexpress.commedchemexpress.comcaymanchem.com

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The endocannabinoid system is known to induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins. frontiersin.orgrealmofcaring.org Furthermore, endocannabinoids can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. realmofcaring.org While specific data on apoptosis and cell cycle arrest induced by this compound are not yet detailed in the literature, its action as a cannabinoid receptor agonist suggests it may share these pro-apoptotic and anti-proliferative mechanisms with other members of its class. medchemexpress.commedchemexpress.com Studies on its precursor, DGLA, have shown that its free radical derivatives can lead to cell growth inhibition, cell cycle arrest, and apoptosis in human colon cancer cells, potentially through the upregulation of tumor suppressor proteins. science.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, providing tumors with the necessary nutrients and oxygen. frontiersin.org The endocannabinoid system has been shown to possess anti-angiogenic properties, making it a target for cancer therapy. realmofcaring.org In vitro assays, such as the endothelial tube formation assay using Human Umbilical Vein Endothelial Cells (HUVEC), are standard methods to evaluate the anti-angiogenic potential of compounds. researchgate.netnih.govnih.govresearchgate.net These assays measure the ability of endothelial cells to form capillary-like structures. While general reviews indicate that endocannabinoids can inhibit angiogenesis, specific studies quantifying the effect of this compound in such assays are currently not available. realmofcaring.org Its agonistic activity at cannabinoid receptors, which are implicated in the regulation of angiogenesis, suggests that it may contribute to the anti-angiogenic profile of the endocannabinoid system. frontiersin.org

Analytical Methodologies for Quantification and Profiling of Gamma Linolenoyl Ethanolamide in Biological Systems

Sample Preparation Techniques for Biological Matrices (Tissues, Cells, Biofluids)

The initial and most critical stage in the analysis of GLEA is the extraction and purification of the analyte from the complex biological sample. The primary goals of sample preparation are to isolate lipids, including GLEA, from interfering substances like proteins, salts, and polar metabolites, and to concentrate the analyte to a level suitable for detection. nih.gov

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques employed for the isolation of N-acylethanolamines (NAEs), including GLEA, from biological samples. nih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE is a foundational technique for lipid analysis. Methods are often based on the principles established by Folch et al. and Bligh and Dyer, which utilize a biphasic solvent system, typically composed of chloroform (B151607) and methanol. nih.gov For tissues, the sample is first homogenized in a solvent mixture like chloroform/methanol to disrupt cells and solubilize lipids. nih.gov The addition of water or an aqueous buffer induces phase separation, resulting in an upper aqueous phase containing polar molecules and a lower organic phase where lipids, including the lipophilic GLEA, are partitioned. nih.govmdpi.com Modifications of this technique may involve using different solvent ratios or alternative solvents like methyl tert-butyl ether (MTBE) to improve extraction efficiency and reduce the use of chlorinated solvents. gerli.com

Solid-Phase Extraction (SPE): Following an initial LLE, SPE is frequently used as a purification and concentration step. nih.govnih.gov The crude lipid extract is passed through a solid sorbent packed into a cartridge. For NAEs, silica (B1680970) or C18-bonded silica are common stationary phases. nih.gov Interfering compounds are washed away with specific solvents, and the analyte of interest is then eluted with a different solvent or solvent mixture. This process effectively removes many matrix components that could interfere with subsequent analysis, such as by causing ion suppression in mass spectrometry. nih.gov A combination of LLE followed by SPE is often necessary to achieve the clean extracts required for sensitive quantification. nih.govuzh.ch

The selection of the extraction method can significantly impact the recovery of GLEA. For instance, studies on related lipids have shown that different solvent systems yield varying lipid recoveries. epa.gov A common procedure involves homogenizing the tissue in a chloroform/methanol mixture, followed by partitioning and further purification of the organic phase by SPE. nih.gov

TechniquePrincipleCommon Solvents/PhasesAdvantagesTypical Application
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases based on solubility.Chloroform/Methanol/Water; Methyl tert-butyl ether (MTBE)Effective for bulk lipid removal from aqueous matrices.Initial extraction from homogenized tissues and biofluids. nih.govnih.gov
Solid-Phase Extraction (SPE)Separation based on affinity of analyte for a solid sorbent.Silica, C18 (Reversed-Phase)Provides sample clean-up and concentration; removes interfering substances. nih.govPurification of crude lipid extracts prior to LC-MS analysis. nih.govuzh.ch

Due to the multi-step nature of sample preparation and the potential for analyte loss, the use of an internal standard (IS) is crucial for accurate quantification. libretexts.org An ideal internal standard behaves chemically and physically similarly to the analyte throughout the extraction, purification, and analysis process. scioninstruments.com It is added at a known concentration to the sample at the earliest stage of preparation. scioninstruments.com

For mass spectrometry-based quantification of NAEs, stable isotope-labeled analogs, such as deuterated versions of the analyte, are the gold standard. nih.govscioninstruments.com A deuterated GLEA (GLEA-dn), where several hydrogen atoms are replaced by deuterium, is the preferred internal standard. It has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to endogenous GLEA but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. scioninstruments.com The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which corrects for variations in sample handling and instrument response. libretexts.orgnih.gov In cases where a specific deuterated standard is unavailable, a deuterated analog of a structurally similar NAE, such as deuterated anandamide (B1667382) (AEA-d8), has been used for the simultaneous quantification of multiple NAEs. nih.gov

Internal Standard TypeExampleRationale for UseKey Advantage
Stable Isotope-LabeledDeuterated GLEA (GLEA-dn)Chemically identical to the analyte, ensuring similar behavior during sample processing and analysis. scioninstruments.comCorrects for matrix effects and variations in extraction recovery and instrument response with high accuracy. nih.gov
Structurally Similar AnalogDeuterated Anandamide (AEA-d8)Used when a specific deuterated standard is not available; shares similar chemical properties with the analyte class. nih.govCan be used for simultaneous quantification of multiple NAEs in a single run.

Chromatographic Separation Approaches

Chromatography is employed to separate GLEA from other lipids and matrix components that were not removed during sample preparation. Liquid chromatography (LC) is the predominant technique, typically coupled to a mass spectrometer for detection. nih.gov

The choice of LC method depends on the physicochemical properties of the analyte. For lipophilic molecules like GLEA, reverse-phase LC is the most common approach. mdpi.com

In reverse-phase liquid chromatography (RP-LC), the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. C18 columns are almost exclusively used for the separation of endocannabinoids and related NAEs due to their lipophilic nature. nih.govmdpi.com

The separation is achieved by eluting the sample with a mobile phase gradient. A typical mobile phase consists of a mixture of water (often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The gradient starts with a higher proportion of the aqueous component, and the concentration of the organic solvent is gradually increased. This causes more polar compounds to elute first, while nonpolar compounds like GLEA are retained longer on the hydrophobic stationary phase and elute later. nih.gov This technique provides excellent resolution for separating different NAEs from one another based on the length and degree of unsaturation of their fatty acyl chains. nih.gov

ParameterTypical Condition for NAE AnalysisPurpose
Stationary PhaseC18 (Octadecylsilane)Provides a hydrophobic surface for retaining lipophilic analytes like GLEA. mdpi.com
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium FormateThe polar component of the mobile phase; additives aid in protonation for positive-ion mass spectrometry. nih.govnih.gov
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidThe nonpolar (organic) component; increasing its concentration elutes the analytes. nih.gov
Elution ModeGradient ElutionStarts with high aqueous content and increases organic content to separate compounds over a range of polarities. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that is particularly useful for polar compounds that are poorly retained in reverse-phase systems. afin-ts.de While GLEA itself is lipophilic, HILIC can be advantageous in lipidomics for separating different classes of lipids. In HILIC, the stationary phase is polar (e.g., bare silica or polar-bonded phases), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. sigmaaldrich.com

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. sigmaaldrich.com Elution is typically achieved by increasing the proportion of water in the mobile phase. afin-ts.de Although less common for NAEs than RP-LC, HILIC can offer a different selectivity and may be useful in comprehensive lipid profiling studies where separation from more polar interfering lipids is challenging. nih.gov For instance, it can effectively separate polar head groups of different phospholipid classes, which are precursors to NAEs.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) stands as a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, N-acylethanolamines (NAEs) like gamma-linolenoyl ethanolamide (GLEA) are characterized by low volatility due to the presence of active hydrogen atoms in their functional groups (-OH and -NH). researchgate.net These groups can lead to intermolecular hydrogen bonding, which increases the boiling point and can cause poor chromatographic performance, including peak tailing and adsorption to the column. researchgate.netresearchgate.net To overcome these limitations, derivatization is an essential step prior to GC analysis of GLEA. nih.govfuture4200.com

Derivatization chemically modifies the functional groups of the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. researchgate.netjfda-online.com The primary strategies employed for the derivatization of NAEs, including GLEA, are silylation, acylation, and alkylation. researchgate.netlibretexts.org

Silylation is one of the most common derivatization techniques for compounds containing active hydrogens. It involves the replacement of the active hydrogen in the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS derivatives of GLEA are significantly more volatile and less polar, making them amenable to GC analysis.

Acylation is another widely used method where an acyl group is introduced to the hydroxyl and amino functional groups. researchgate.net This is often achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). libretexts.org The resulting fluorinated acyl derivatives exhibit enhanced volatility and can be detected with high sensitivity using an electron capture detector (ECD). libretexts.org

Alkylation involves the introduction of an alkyl group to the active hydrogen-containing functional groups. researchgate.net While less common for NAEs than silylation or acylation, it serves a similar purpose of increasing volatility and reducing polarity.

The choice of derivatization reagent and reaction conditions depends on the specific NAE and the complexity of the biological matrix. A typical workflow for GC-MS analysis of GLEA would involve lipid extraction from the biological sample, a purification step often using solid-phase extraction (SPE), followed by the derivatization reaction, and finally, injection into the GC-MS system. nih.gov While effective, the requirement for derivatization makes GC-MS a more laborious technique compared to liquid chromatography-mass spectrometry (LC-MS) for NAE analysis. nih.gov

Mass Spectrometry (MS) Detection and Quantification Strategies

Mass spectrometry (MS) has become the cornerstone for the sensitive and specific detection and quantification of GLEA and other NAEs in complex biological matrices. nih.gov Its high selectivity allows for the differentiation of structurally similar lipids, while its sensitivity enables the measurement of these often low-abundance signaling molecules. nih.gov When coupled with a separation technique like liquid chromatography (LC), LC-MS methods offer robust and high-throughput analysis without the need for derivatization, which is a significant advantage over GC-MS. future4200.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Selective/Multiple Reaction Monitoring (SRM/MRM)

Tandem mass spectrometry (MS/MS), particularly when operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, is a highly specific and sensitive targeted quantification technique. creative-proteomics.comfrontiersin.org This approach is widely employed for the analysis of endocannabinoids and related compounds, including GLEA. researchgate.netnih.gov

In a typical SRM experiment using a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion of the target analyte (in the case of GLEA, its protonated molecule [M+H]⁺). creative-proteomics.com This selected ion then enters the second quadrupole (Q2), which acts as a collision cell where the ion is fragmented through collision-induced dissociation (CID). creative-proteomics.com The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion (product ion) of the analyte. creative-proteomics.com The monitoring of a specific precursor-to-product ion transition provides a high degree of specificity, minimizing interferences from the complex biological matrix. nih.gov

For many N-acylethanolamines, a common fragmentation pathway involves the cleavage of the amide bond, resulting in a characteristic product ion corresponding to the ethanolamine (B43304) head group. For instance, a widely used SRM transition for NAEs is the monitoring of the [M+H]⁺ precursor ion to the m/z 62 product ion. nih.gov MRM is an extension of SRM where multiple precursor-to-product ion transitions for several analytes are monitored within a single analytical run, allowing for the simultaneous quantification of a panel of NAEs. creative-proteomics.comwikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Confirmation

High-resolution mass spectrometry (HRMS), utilizing instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements with mass accuracies in the low parts-per-million (ppm) range. nih.gov This capability is invaluable for the confident identification and structural confirmation of GLEA in biological samples.

By providing the elemental composition of an ion, HRMS can distinguish GLEA from other co-eluting compounds that may have the same nominal mass but a different exact mass. nih.gov This is particularly important in untargeted lipidomics studies where the goal is to identify a wide range of lipids. Furthermore, when coupled with tandem MS (HR-MS/MS), the accurate mass measurement of fragment ions provides an additional layer of confidence in structural elucidation, helping to confirm the identity of the fatty acyl chain and the head group of the NAE. nih.gov

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-dilution mass spectrometry is considered the gold standard for accurate and precise absolute quantification of analytes in biological samples. nih.govresearchgate.net This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte of interest to the sample at the earliest stage of sample preparation. nih.govlipidmaps.org For GLEA, a deuterated analog (e.g., GLEA-d4) would be an appropriate internal standard.

The stable isotope-labeled standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample extraction, purification, chromatography, and ionization. nih.gov Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the MS signal of the endogenous analyte to that of the isotope-labeled internal standard, a highly accurate and precise quantification can be achieved. lipidmaps.org This method corrects for matrix effects and variations in sample processing, leading to reliable absolute concentration values. nih.gov

Integration of Metabolomics and Lipidomics Platforms for Comprehensive GLEA Profiling

The study of GLEA and other bioactive lipids is greatly enhanced by their analysis within the broader context of the entire metabolome or lipidome. nih.govresearchgate.net Metabolomics and lipidomics are comprehensive, high-throughput approaches that aim to identify and quantify a large number of small molecules (metabolites) or lipids, respectively, in a biological system. mdpi.com These "omics" platforms provide a snapshot of the biochemical state of a cell, tissue, or organism. nih.gov

Integrating GLEA analysis into metabolomics and lipidomics workflows allows for its profiling alongside a vast array of other related lipids, including other NAEs, endocannabinoids, fatty acids, and various glycerolipids and phospholipids (B1166683). future4200.comnih.gov This comprehensive view can provide valuable insights into the metabolic pathways related to GLEA's biosynthesis and degradation, and how these pathways are altered in different physiological or pathological states. nih.gov

These platforms typically utilize advanced analytical technologies, primarily LC-MS, often with high-resolution mass spectrometers. core.ac.ukmdpi.com The untargeted nature of many metabolomics and lipidomics experiments allows for the discovery of novel or unexpected changes in lipid profiles that may be associated with the biological question under investigation. mdpi.com Following an untargeted discovery phase, a targeted approach, such as SRM/MRM, can be used to validate and quantify specific lipids of interest, including GLEA, in larger sample cohorts. future4200.com The integration of these platforms, therefore, provides a powerful strategy for both discovery-based research and the targeted, quantitative analysis of GLEA in complex biological systems.

Interplay and Cross Talk of Gamma Linolenoyl Ethanolamide with Other Endogenous Lipid Mediators and Signaling Systems

Synergistic and Antagonistic Interactions with Other Endocannabinoids (Anandamide, 2-Arachidonoylglycerol)

Gamma-Linolenoyl Ethanolamide is considered a member of the endocannabinoid family, a group of fatty N-acyl ethanolamines. caymanchem.comglpbio.com While Anandamide (B1667382) (AEA) and 2-Arachidonoylglycerol (B1664049) (2-AG) are the most extensively studied endocannabinoids that bind to and activate cannabinoid receptors (CB1 and CB2), other NAEs like GLEA and its close relative Dihomo-gamma-linolenoyl ethanolamide (DGLEA) also exhibit affinity for these receptors. mdpi.commedchemexpress.comnih.govcaymanchem.com DGLEA, for instance, binds to human CB1 and CB2 receptors with Ki values of 857 nM and 598 nM, respectively. medchemexpress.comcaymanchem.com

The interactions within the endocannabinoid system are complex, often involving an "entourage effect," where the activity of a primary endocannabinoid like AEA is enhanced by the presence of other related but less active lipids. These related compounds can influence the lifecycle of AEA and 2-AG by competing for metabolic enzymes, thereby increasing their availability to act on cannabinoid receptors. For example, some NAEs can inhibit the Fatty Acid Amide Hydrolase (FAAH) enzyme, which is the primary enzyme responsible for the degradation of AEA. nih.govresearchgate.net Linoleoyl ethanolamide, which is structurally similar to GLEA, is known to competitively inhibit the hydrolysis of anandamide by FAAH. medchemexpress.com This suggests a potential synergistic interaction where GLEA could elevate the local concentrations and prolong the signaling of AEA by reducing its breakdown.

Furthermore, studies on the combined effects of NSAIDs and anandamide have revealed that their synergistic analgesic effects are associated with increased paw tissue levels of anandamide and other fatty-acid ethanolamides like oleoylethanolamide and palmitoylethanolamide (B50096). researchgate.net This co-regulation of NAE levels suggests that under certain physiological or pathological conditions, the production of GLEA may be upregulated alongside AEA, potentially contributing to a synergistic signaling response.

Conversely, antagonistic interactions could arise from competition for receptor binding sites. While GLEA's affinity for cannabinoid receptors is not as potent as AEA's, it could still compete with AEA and 2-AG for binding to CB1 and CB2 receptors, potentially modulating their signaling outcomes.

CompoundReceptor TargetInteraction TypePotential Outcome
This compound (GLEA) FAAHSynergistic (with AEA)Inhibition of AEA degradation, leading to increased AEA levels and activity. medchemexpress.com
CB1/CB2 ReceptorsAntagonistic (with AEA/2-AG)Competition for receptor binding, potentially modulating endocannabinoid signaling. medchemexpress.comcaymanchem.com
Anandamide (AEA) CB1/CB2 ReceptorsPrimary AgonistActivation of cannabinoid receptors leading to various physiological effects. mdpi.com
2-Arachidonoylglycerol (2-AG) CB1/CB2 ReceptorsPrimary AgonistActivation of cannabinoid receptors, often with greater efficacy at CB2 than AEA. romj.org

Relationship with Other N-Acylethanolamines (e.g., Palmitoylethanolamide, Oleoylethanolamide)

GLEA belongs to the broader family of N-acylethanolamines (NAEs), which includes well-studied members like Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). romj.orgnih.gov These molecules, while structurally related, exhibit diverse biological activities and receptor affinities. universiteitleiden.nl PEA and OEA have weak affinity for the classical cannabinoid receptors but exert their effects through other targets, most notably the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α. nih.govresearchgate.netwikipedia.org

The relationship between GLEA and other NAEs is multifaceted, involving shared biosynthetic and metabolic pathways. NAEs are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) and are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA). aocs.orgpreprints.org Because they share these enzymatic pathways, the levels of different NAEs are often co-regulated. For instance, studies have shown that conditions that elevate AEA levels, such as the inhibition of FAAH, also lead to increased levels of PEA and OEA. researchgate.netebi.ac.uk Similarly, in certain conditions like alcohol binge drinking, plasma levels of dihomo-γ-linolenoyl ethanolamide were found to be elevated along with OEA, PEA, and AEA. researchgate.net This suggests a coordinated regulation of the NAE system.

Interactions can also be synergistic. PEA, for example, is known to enhance the effects of AEA through the "entourage effect," in part by competing for FAAH, thereby sparing AEA from degradation. nih.gov Given that GLEA is also a substrate for FAAH, it likely participates in this network of mutual enhancement. A study demonstrated that a series of NAEs, including γ-linolenoyl ethanolamide, increased the activity of SIRT6, a deacetylase involved in metabolism and inflammation, with OEA showing the strongest effect. nih.gov This points to a shared regulatory target and the potential for combined effects.

N-AcylethanolaminePrimary Receptor Target(s)Key Relationship Aspects with GLEA
This compound (GLEA) CB1/CB2, other potential targetsShares biosynthetic (NAPE-PLD) and degradative (FAAH) enzymes with other NAEs. aocs.org
Palmitoylethanolamide (PEA) PPAR-α, GPR55Co-regulated levels under various conditions. Potential for synergistic effects via FAAH inhibition (entourage effect). researchgate.netnih.gov
Oleoylethanolamide (OEA) PPAR-α, GPR119Co-regulated levels. Shared modulation of enzymes like SIRT6. nih.govwikipedia.org

Modulations of Eicosanoid Pathways (Prostaglandins, Leukotrienes, Resolvins)

The eicosanoid pathways, which produce signaling molecules like prostaglandins (B1171923) and leukotrienes from 20-carbon polyunsaturated fatty acids, are critically involved in inflammation. nih.gov There is significant cross-talk between the NAE and eicosanoid systems. Polyunsaturated NAEs, including anandamide and likely GLEA, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the same enzymes that produce eicosanoids from fatty acids like arachidonic acid. aocs.orgwikipedia.org

Specifically, COX-2 can oxygenate anandamide to produce prostaglandin-ethanolamides, also known as prostamides. wikipedia.orgresearchgate.netnih.gov This represents a direct intersection of the two pathways, where the NAE serves as a substrate for an eicosanoid-synthesizing enzyme, leading to a novel class of lipid mediators. Given that GLEA is derived from the polyunsaturated fatty acid gamma-linolenic acid (GLA), it is a plausible substrate for COX and LOX, which would lead to the formation of corresponding oxygenated GLEA derivatives. These ethanolamide oxylipins may possess unique biological activities, potentially with enhanced affinity for cannabinoid or other receptors. aocs.org

Furthermore, the precursor fatty acids for both NAEs and eicosanoids are released from membrane phospholipids (B1166683). An increase in the synthesis of GLEA would mean increased mobilization of its precursor, GLA. GLA itself is a precursor to dihomo-γ-linolenic acid (DGLA), which can be converted by COX and LOX enzymes into anti-inflammatory series 1 prostaglandins (e.g., PGE1) and 15-hydroxyl-DGLA, respectively. Therefore, by influencing the availability of its precursor fatty acid, GLEA metabolism could indirectly modulate the balance of pro- and anti-inflammatory eicosanoids.

Cross-Talk with Sphingolipid Metabolism and Signaling

Sphingolipids, such as ceramide and sphingosine (B13886), are another major class of bioactive lipids involved in fundamental cellular processes including proliferation, apoptosis, and inflammation. There is evidence of significant cross-talk between the NAE and sphingolipid signaling pathways.

A key point of interaction is the enzyme ceramidase, which converts ceramide into sphingosine and a free fatty acid. N-Linoleoyl ethanolamide, which is structurally very similar to GLEA, has been identified as an inhibitor of the sphingolipid signaling pathway through the specific inhibition of ceramidase. wikipedia.org This inhibition would lead to an accumulation of ceramide, a lipid often associated with pro-apoptotic and anti-proliferative signals. If GLEA shares this property, it could modulate cellular fate by influencing the ceramide/sphingosine balance. A study has noted an increase in Dihomo-gamma-linolenoyl ethanolamide and a decrease in dihydroceramide, suggesting a potential link between these pathways. frontiersin.org

The metabolic pathways are also interconnected. The ethanolamine (B43304) component of GLEA is a building block for phosphatidylethanolamine (B1630911), a phospholipid that is not only a precursor to NAEs but also plays a role in the broader landscape of lipid metabolism which includes sphingolipids.

Influence on Fatty Acid Desaturation and Elongation Pathways

The synthesis of GLEA is intrinsically linked to the fatty acid metabolic pathways. Its precursor, gamma-linolenic acid (GLA, 18:3 n-6), is an intermediate in the omega-6 fatty acid cascade. This pathway starts with linoleic acid (LA, 18:2 n-6), which is converted to GLA by the enzyme delta-6-desaturase (D6D). GLA is then elongated to dihomo-gamma-linolenic acid (DGLA, 20:3 n-6) by an elongase enzyme, and DGLA is subsequently converted to arachidonic acid (AA, 20:4 n-6) by delta-5-desaturase (D5D).

The formation and metabolism of GLEA could influence this pathway through several mechanisms:

Substrate Competition: The synthesis of GLEA from GLA removes GLA from the pool available for elongation to DGLA. A high rate of GLEA production could therefore limit the downstream synthesis of DGLA and, consequently, arachidonic acid. This could have significant implications, as DGLA is the precursor to anti-inflammatory series 1 prostaglandins, while arachidonic acid is the precursor to pro-inflammatory series 2 prostaglandins and series 4 leukotrienes.

Enzyme Regulation: The levels of NAEs or their metabolites can exert feedback control on the desaturase and elongase enzymes. While direct evidence for GLEA's effect on these enzymes is limited, it is a known principle of metabolic regulation that end-products can inhibit key enzymatic steps in their own synthesis pathway.

Precursor for other NAEs: The elongation product of GLA, which is DGLA, is the precursor for another bioactive NAE, Dihomo-gamma-linolenoyl ethanolamide (DGLEA). universiteitleiden.nlmdpi.com Therefore, the flux of GLA through the desaturation and elongation pathway directly determines the availability of precursors for different NAEs, each with its own unique biological activity profile.

This intricate relationship places GLEA at a nexus of fatty acid metabolism, where its synthesis can both be determined by and, in turn, influence the balance of various omega-6 fatty acids and their downstream signaling derivatives.

Future Research Directions and Emerging Paradigms in Gamma Linolenoyl Ethanolamide Biology

Elucidation of Novel Receptors and Unidentified Binding Partners for GLEA

A primary focus for future research is the comprehensive identification of the molecular targets through which GLEA exerts its effects. While some N-acylethanolamines are known to interact with cannabinoid receptors, GLEA's binding profile remains an area of active investigation. Dihomo-γ-linolenoyl ethanolamide, a structurally related compound, has been shown to bind to human CB1 and CB2 receptors, albeit with lower affinity than anandamide (B1667382). caymanchem.com Specifically, it displays Ki values of 857 nM for the CB1 receptor and 598 nM for the CB2 receptor. caymanchem.com

However, it is highly probable that GLEA and other N-acylethanolamines interact with a broader range of targets beyond the classical cannabinoid receptors. Research on other endocannabinoid-like molecules has revealed interactions with various receptors, including the transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). For example, anandamide itself interacts with the TRPV1 receptor. caymanchem.com It is plausible that GLEA may also engage with these or other yet-to-be-identified orphan G protein-coupled receptors (GPCRs) or ion channels to mediate its physiological functions. Future studies should employ advanced techniques such as affinity chromatography, proteomics, and computational docking to screen for and validate novel GLEA binding partners. Identifying these targets is crucial for a mechanistic understanding of GLEA's signaling pathways.

Investigation of Post-Translational Modifications and Epigenetic Regulation of GLEA Biosynthesis/Degradation Enzymes

The cellular levels of GLEA are tightly controlled by the activity of its biosynthetic and degradative enzymes. The primary enzyme responsible for the degradation of N-acylethanolamines is Fatty Acid Amide Hydrolase (FAAH). The biosynthesis is more complex, involving enzymes like N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The regulation of these enzymes is a critical determinant of GLEA signaling.

Post-translational modifications (PTMs) are covalent modifications to proteins that can alter their activity, localization, and stability. thermofisher.comwikipedia.org PTMs such as phosphorylation, ubiquitination, glycosylation, and S-nitrosylation have been shown to regulate enzymes involved in other metabolic pathways, including lignin (B12514952) biosynthesis. nih.gov Future research should investigate whether similar PTMs regulate the activity of FAAH and NAPE-PLD. abcam.commdpi.com For instance, phosphorylation could act as a molecular switch to turn enzyme activity on or off in response to specific cellular signals. abcam.com

Furthermore, epigenetic mechanisms, such as DNA methylation and histone modifications, which alter gene expression without changing the DNA sequence, likely play a role in the long-term regulation of FAAH and NAPE-PLD expression. Investigating the epigenetic landscape of the genes encoding these enzymes in different tissues and disease states could reveal novel regulatory pathways and potential therapeutic targets for modulating GLEA levels.

Spatial and Temporal Dynamics of GLEA Signaling within Cellular Compartments and Organelles

Cellular signaling is not a homogenous process; it is highly organized in both space and time. nih.govmdpi.com The specific location of a signaling molecule can dictate its interaction partners and downstream effects. Future research must focus on the subcellular distribution of GLEA and its associated enzymes. It is important to determine whether GLEA is synthesized in specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, or mitochondria, and how it is transported within the cell.

Advanced imaging techniques, such as fluorescence resonance energy transfer (FRET)-based biosensors, can be developed to visualize the real-time dynamics of GLEA production and degradation within living cells. nih.gov These tools would allow researchers to track the spatiotemporal patterns of GLEA signaling in response to various stimuli. nih.govnikon.com Understanding these dynamics is essential for comprehending how GLEA can elicit specific cellular responses. For example, GLEA signaling within lipid rafts, specialized microdomains of the plasma membrane, could facilitate interactions with specific receptors and downstream effectors, leading to distinct physiological outcomes.

Development and Application of Advanced in vitro and in vivo Models for GLEA Research (e.g., Organoids, Microphysiological Systems, Genetically Engineered Animal Models)

To fully understand the physiological and pathophysiological roles of GLEA, sophisticated research models that faithfully recapitulate human biology are necessary. mdpi.comliveonbiolabs.com While traditional 2D cell cultures have been foundational, they often fail to capture the complexity of native tissues. lek.comlek.com

Advanced in vitro Models:

Organoids: These three-dimensional, self-organizing structures derived from stem cells can mimic the architecture and function of specific organs. lek.comlek.com Organoid models of the brain, gut, or liver could be invaluable for studying the tissue-specific roles of GLEA in a human-relevant context. mdpi.com

Microphysiological Systems (Organ-on-a-Chip): These devices use microfluidics to create a dynamic environment that simulates the physiological conditions of an organ, including mechanical forces and fluid flow. mdpi.com An "endocannabinoid system-on-a-chip" could be developed to study the multi-organ effects of GLEA and its metabolites. mdpi.com

Advanced in vivo Models:

Genetically Engineered Animal Models: The creation of knockout or knock-in animal models (e.g., in mice or zebrafish) with altered expression of GLEA's biosynthetic or degradative enzymes is crucial. mdpi.comzeclinics.com For instance, a FAAH knockout model would exhibit elevated levels of GLEA and other N-acylethanolamines, allowing for the study of their long-term effects. These models are indispensable for investigating the systemic functions of GLEA in complex processes like inflammation, pain, and metabolism. mdpi.com

These advanced models will provide more predictive and translationally relevant data compared to traditional approaches. liveonbiolabs.comlek.com

Exploration of Targeted Delivery Systems for Pre-Clinical Applications of GLEA (e.g., Nanoparticles, Liposomes)

Given the potential therapeutic properties of N-acylethanolamines, developing effective delivery systems is a critical step for pre-clinical and eventual clinical applications. preclinapps.com GLEA, as a lipid molecule, faces challenges such as poor solubility in aqueous environments and susceptibility to enzymatic degradation. Targeted delivery systems can overcome these hurdles by protecting the compound and directing it to specific tissues or cells. mdpi.comresearchgate.net

Potential Delivery Systems:

Nanoparticles: Lipid-based or polymeric nanoparticles can encapsulate GLEA, enhancing its stability and bioavailability. mdpi.compexacy.com These nanoparticles can be surface-modified with ligands (e.g., antibodies or peptides) that recognize specific receptors on target cells, thereby increasing the local concentration of GLEA and minimizing off-target effects. mdpi.com

Liposomes: These are spherical vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic molecules. researchgate.net Liposomal formulations of GLEA could improve its delivery across biological barriers like the blood-brain barrier. mdpi.com

Pre-clinical studies using these advanced delivery systems in animal models of disease will be essential to evaluate the therapeutic potential and feasibility of GLEA-based interventions. pexacy.comrenovorx.com

Integration of Multi-Omics Data (Genomics, Proteomics, Transcriptomics, Metabolomics) to Decipher GLEA Regulatory Networks

A systems-level understanding of GLEA's role in biology requires the integration of multiple layers of biological data. mdpi.comebi.ac.uk Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), can provide a holistic view of the regulatory networks influenced by GLEA. medrxiv.orgmarquette.edu

For example, by combining transcriptomics and proteomics, researchers can identify changes in gene and protein expression in response to GLEA treatment. Metabolomics can then reveal the downstream effects on cellular metabolism. Integrating these datasets can help to construct comprehensive signaling and metabolic pathways associated with GLEA. ebi.ac.uk Computational tools and bioinformatics are essential for analyzing these large datasets and identifying key nodes and pathways in the GLEA regulatory network. mdpi.combiorxiv.org This approach will be instrumental in generating new hypotheses about GLEA's function and its interactions with other biological systems.

Comparative Biology of GLEA Across Different Model Organisms to Understand Evolutionary Conservation and Diversification of Function

Studying GLEA and its associated pathways across a range of species can provide profound insights into the evolutionary history and fundamental importance of this signaling system. numberanalytics.comnih.gov N-acylethanolamines are present in various organisms, from simple invertebrates to mammals. oup.com

Comparative studies can address several key questions:

Evolutionary Conservation: Are the core components of GLEA biosynthesis, degradation, and signaling conserved across different phyla? The presence of these pathways in diverse organisms would suggest a fundamental biological role. nih.govplos.org

Functional Diversification: How have the functions of GLEA diverged throughout evolution? For instance, its role in a simple organism like the nematode C. elegans might be related to basic developmental processes, whereas in mammals, it could have acquired more complex roles in neurotransmission and immunomodulation. zeclinics.complos.org

By comparing the biology of GLEA in organisms like yeast, worms, flies, and mice, researchers can distinguish between conserved, fundamental functions and species-specific adaptations. numberanalytics.comnih.gov This evolutionary perspective is invaluable for understanding the core principles of GLEA signaling and its relevance to human health and disease.

Unraveling the Role of GLEA in Unexplored Physiological and Pathophysiological Contexts Through Mechanistic Pre-Clinical Studies

Gamma-linolenoyl ethanolamide (GLEA) is a member of the N-acyl ethanolamine (B43304) family, a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide. caymanchem.com Despite its structural relation to other bioactive lipids, the precise physiological and pathophysiological roles of GLEA remain largely undetermined, marking it as a significant area for future investigation. caymanchem.com Emerging preclinical research is beginning to shed light on its potential mechanisms of action, pointing towards novel functions in sensory signaling and neuromodulation that are distinct from those of more abundant N-acyl ethanolamides. annualreviews.orgnih.gov

A pivotal area of emerging research is the interaction of GLEA with transient receptor potential (TRP) ion channels, which are crucial mediators of sensory perception, including pain and temperature. A recent mechanistic study utilizing human embryonic kidney (HEK-293) cells engineered to express specific ion channels has provided direct evidence of GLEA's activity. nih.gov The findings demonstrated that GLEA directly stimulates both TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankryin 1) channels. nih.gov The activation of these channels by GLEA suggests a potential role in modulating inflammatory pain and neurogenic inflammation, as both TRPV1 and TRPA1 are key players in these processes. This discovery opens a new avenue for exploring GLEA as a modulator of sensory pathways, a function that has not been extensively examined previously. nih.gov

In addition to its effects on TRP channels, early preclinical evidence has suggested that GLEA may interact with the classical endocannabinoid system. Research on porcine brain tissue identified homo-γ-linolenoyl ethanolamide, a closely related compound, as a constituent capable of inhibiting the binding of cannabinoids to the CB1 receptor. annualreviews.org This finding implies that GLEA could act as a neuromodulatory lipid within the central nervous system, potentially influencing the signaling of other endocannabinoids like anandamide. However, this aspect of GLEA biology has not been investigated in depth, representing a critical gap in knowledge and a promising direction for future mechanistic studies. annualreviews.org

The exploration of GLEA in these contexts is still in its nascent stages. Future pre-clinical studies using animal models of pain, inflammation, and neurological disorders are essential to validate these in-vitro findings and to understand the broader physiological and pathophysiological significance of GLEA. Such research will be crucial in determining whether the modulation of TRPV1, TRPA1, and CB1 receptors by GLEA constitutes a viable therapeutic target for various conditions.

Interactive Data Table: Preclinical Findings on GLEA's Molecular Targets

Model SystemMolecular TargetKey Finding/ObservationPotential ImplicationReference
HEK-293 Cells (Human Embryonic Kidney)TRPV1 (Transient Receptor Potential Vanilloid 1)GLEA directly stimulates TRPV1 activity, leading to an elevation of intracellular calcium.Modulation of pain signaling, temperature sensation, and neurogenic inflammation. nih.gov
HEK-293 Cells (Human Embryonic Kidney)TRPA1 (Transient Receptor Potential Ankryin 1)GLEA directly stimulates TRPA1 activity.Involvement in sensory nerve activation, particularly in response to inflammatory and irritant stimuli. nih.gov
Porcine Brain TissueCB1 (Cannabinoid Receptor 1)A related compound, homo-γ-linolenoyl ethanolamide, was shown to inhibit cannabinoid ligand binding to the CB1 receptor.Neuromodulatory role within the central nervous system; potential to influence endocannabinoid tone. annualreviews.org

Q & A

Q. What enzymatic synthesis methods are effective for producing gamma-linolenoyl ethanolamide (GLEA), and how can substrate purity be optimized?

GLEA synthesis typically involves enzymatic esterification of gamma-linolenic acid (GLA) with ethanolamine. A validated approach includes:

  • Substrate purification : Urea complexation and silver nitrate fractionation can enrich GLA from crude oils. For example, urea treatment increased arachidonic acid purity from 40.2% to 78.4%, while silver nitrate fractionation achieved 90.7% purity .
  • Enzymatic reaction : Use immobilized lipases (e.g., Novozym 435) in non-polar solvents like hexane. Optimize molar ratios (e.g., 1:2 ethanolamine-to-fatty acid) and temperature (40–60°C) to achieve >70% yield .
  • Product isolation : Employ column chromatography or solvent partitioning to isolate GLEA from unreacted substrates.

Q. Which analytical techniques are most reliable for characterizing GLEA and verifying its structural integrity?

  • Mass spectrometry (MS) : High-resolution MS (e.g., LC-MS/MS) confirms molecular weight (321.5 g/mol for GLEA) and fragmentation patterns .
  • Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR identify ethanolamide bond formation and unsaturated bonds in GLA .
  • Chromatography : Reverse-phase HPLC with UV detection (200–210 nm) quantifies purity and monitors degradation products .

Q. What are the primary pharmacological targets of GLEA, and how do researchers validate receptor interactions?

GLEA likely interacts with endocannabinoid receptors (CB1/CB2) and peroxisome proliferator-activated receptors (PPARs). Validation methods include:

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]CP55940) to measure GLEA’s displacement efficacy in synaptosomal membranes .
  • Functional assays : Test GLEA’s inhibition of electrically induced contractions in tissues like the mouse vas deferens, a hallmark of cannabinoid receptor agonism .

Q. What safety protocols are critical when handling GLEA in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling ethanol solvent vapors (common in GLEA formulations) .
  • First aid : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers address variability in GLEA synthesis yields across different enzymatic batches?

  • Control variables : Standardize enzyme activity (e.g., Novozym 435 activity >10,000 U/g), solvent water content (<0.1%), and substrate molar ratios .
  • Quality checks : Pre-screen GLA purity via GC-FID and monitor reaction progress with TLC .
  • Statistical design : Use factorial experiments to identify critical factors (e.g., temperature, agitation) affecting yield .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for GLEA?

  • Model selection : Compare results across cell lines (e.g., 3T3-L1 adipocytes) and animal models (e.g., murine inflammatory assays) to assess bioavailability and metabolism .
  • Pharmacokinetic profiling : Measure GLEA’s half-life and tissue distribution using LC-MS/MS .
  • Dose optimization : Conduct dose-response studies to identify thresholds for therapeutic effects vs. toxicity .

Q. How should researchers design statistical frameworks for analyzing GLEA’s dose-dependent effects?

  • Parametric tests : Apply ANOVA or t-tests to compare means across dose groups, assuming normal distribution .
  • Non-parametric alternatives : Use Mann-Whitney U tests for skewed data (common in small-sample in vivo studies) .
  • Power analysis : Calculate sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .

Q. What experimental controls are essential for validating GLEA’s receptor-binding specificity?

  • Negative controls : Include CB1/CB2 antagonists (e.g., SR141716A) to confirm receptor-mediated effects .
  • Positive controls : Compare GLEA’s efficacy to established ligands like anandamide or 2-AG .
  • Blinding : Mask sample identities during data collection to reduce bias .

Q. How do in vitro findings on GLEA’s anti-inflammatory effects translate to in vivo models?

  • Pathway mapping : Use RNA-seq or Western blotting to correlate in vitro PPARγ activation with in vivo cytokine reduction (e.g., TNF-α, IL-6) .
  • Metabolite tracking : Administer deuterated GLEA to trace metabolic conversion in vivo .

Q. What ethical considerations arise when transitioning GLEA research to preclinical trials?

  • Animal welfare : Follow ARRIVE guidelines for humane endpoints and minimize sample sizes .
  • Data transparency : Pre-register study protocols on platforms like Open Science Framework to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.